N-Arachidonoyl-L-Alanine
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(25)24-21(2)23(26)27/h7-8,10-11,13-14,16-17,21H,3-6,9,12,15,18-20H2,1-2H3,(H,24,25)(H,26,27)/b8-7-,11-10-,14-13-,17-16-/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECSOKFEQQDUCP-GDYZQIPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Endogenous Lipoamino Acid N-Arachidonoyl-L-Alanine: A Technical Overview of its Function and Therapeutic Potential
Abstract
N-Arachidonoyl-L-Alanine (NALA) is an endogenous N-acyl amino acid, belonging to the family of endocannabinoid-like lipid mediators. First isolated from bovine brain, NALA has garnered interest for its potential roles in nociception, inflammation, and oncology. This technical guide provides a comprehensive overview of the current understanding of NALA's endogenous function, including its biosynthesis, degradation, molecular targets, and downstream signaling pathways. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the biochemistry and pharmacology of this intriguing bioactive lipid.
Introduction
The endocannabinoid system, traditionally comprising cannabinoid receptors, endogenous ligands (such as anandamide (B1667382) and 2-arachidonoylglycerol), and their metabolic enzymes, is a crucial regulator of numerous physiological processes. Expanding beyond this classical definition, a growing family of related lipid signaling molecules, often termed endocannabinoid-like compounds, has been identified. This compound (NALA) is one such molecule, characterized by the conjugation of the polyunsaturated fatty acid, arachidonic acid, with the amino acid L-alanine. While structurally similar to the endocannabinoid anandamide, NALA exhibits a distinct pharmacological profile that is still under active investigation. This guide summarizes the existing data on NALA's endogenous functions, with a focus on its molecular mechanisms of action.
Biosynthesis and Degradation
The precise enzymatic pathways governing the in vivo synthesis and breakdown of NALA have not been fully elucidated. However, in vitro studies and knowledge of related N-acyl amino acid metabolism provide plausible routes.
Biosynthesis
An in vitro study has demonstrated that the mitochondrial protein cytochrome c can catalyze the formation of N-arachidonoyl amino acids, including NALA. This reaction utilizes arachidonoyl-CoA and the corresponding amino acid, in this case, L-alanine, as substrates. While this points to a potential biosynthetic pathway, the physiological relevance of this mechanism in vivo remains to be confirmed.
Another proposed pathway for the formation of N-acyl amino acids is through the action of N-acyltransferases, which would conjugate arachidonic acid to L-alanine. Further research is required to identify the specific enzymes responsible for NALA synthesis in mammalian tissues.
Degradation
The primary enzyme responsible for the degradation of many endocannabinoids and related N-acylethanolamines is Fatty Acid Amide Hydrolase (FAAH). It is highly probable that FAAH also mediates the hydrolysis of NALA, breaking it down into arachidonic acid and L-alanine. However, specific kinetic data for the hydrolysis of NALA by FAAH are not yet available. Additionally, other uncharacterized amidases may contribute to its metabolism. One study has suggested the involvement of 5-lipoxygenase (5-LO) in the degradation pathway of NALA in the context of its anti-cancer effects.
Molecular Targets and Pharmacological Activity
NALA's pharmacological activity is still being defined, with evidence suggesting interactions with multiple targets. Unlike classical endocannabinoids, its affinity for cannabinoid receptors appears to be low, and some of its effects are receptor-independent.
Cannabinoid and Vanilloid Receptors
Initial characterization of NALA suggested potential activity at cannabinoid receptors (CB1 and/or CB2) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. However, detailed binding affinity (Ki) and functional potency (EC50) data are currently lacking in the scientific literature. Some studies indicate that certain effects of NALA are independent of CB1 and TRPV1 receptors, suggesting these may not be its primary targets.
Orphan G Protein-Coupled Receptors (GPCRs)
The orphan GPCRs, GPR18 and GPR55, have been identified as receptors for other N-acyl amino acids, such as N-arachidonoyl glycine (B1666218) (NAGly). It is plausible that NALA may also interact with these receptors, but direct evidence of binding and activation is yet to be published.
5-Lipoxygenase (5-LO)
A significant finding is the involvement of 5-lipoxygenase (5-LO) in the anti-proliferative effects of NALA in head and neck squamous cell carcinoma (HNSCC) cells. This interaction leads to the production of reactive oxygen species (ROS), suggesting a direct or indirect enzymatic relationship. The precise kinetics of this interaction are a subject for future investigation.
Table 1: Summary of Putative Molecular Targets and Biological Effects of this compound
| Molecular Target | Interaction Type | Biological Effect | Quantitative Data (Ki, EC50, etc.) |
| Cannabinoid Receptor 1 (CB1) | Undetermined | Potential role in nociception | Not Available |
| Cannabinoid Receptor 2 (CB2) | Undetermined | Potential role in immune modulation | Not Available |
| TRPV1 | Undetermined | Potential role in nociception | Not Available |
| 5-Lipoxygenase (5-LO) | Substrate/Modulator | Induction of ROS production, anti-proliferative effects in cancer cells | Not Available |
Endogenous Functions and Therapeutic Implications
The known and potential physiological roles of NALA are centered on pain modulation and anti-cancer activity.
Nociception
NALA's glycine congener, N-arachidonoyl glycine (NAGly), has been shown to suppress formalin-induced pain in rats. This suggests that NALA may also possess analgesic properties, although in vivo studies specifically investigating the anti-nociceptive effects of NALA are limited.
Anti-Cancer Activity
NALA has been demonstrated to inhibit the proliferation of head and neck squamous cell carcinoma (HNSCC) cells. This effect is mediated through the 5-LO pathway, leading to an increase in intracellular reactive oxygen species (ROS) and a decrease in phosphorylated Akt, a key regulator of cell survival. Importantly, this anti-proliferative action appears to be independent of CB1 and TRPV1 receptors.
Signaling Pathways
The most well-characterized signaling pathway for NALA is its anti-cancer mechanism in HNSCC cells.
Experimental Protocols
Detailed experimental protocols for the study of NALA are not widely available. The following sections outline general methodologies that can be adapted for the investigation of NALA's pharmacology and biochemistry.
Receptor Binding Assay (General Protocol)
This protocol describes a competitive radioligand binding assay to determine the affinity of NALA for cannabinoid receptors.
-
Receptor Source: Prepare cell membranes from CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: Use a high-affinity radiolabeled cannabinoid agonist or antagonist (e.g., [³H]CP55,940).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA.
-
Procedure: a. In a 96-well plate, add increasing concentrations of unlabeled NALA. b. Add a fixed concentration of the radioligand (at or below its Kd value). c. Initiate the binding reaction by adding the cell membranes. d. Incubate at 30°C for 60-90 minutes. e. Terminate the reaction by rapid filtration through glass fiber filters. f. Wash the filters with ice-cold assay buffer to remove unbound radioligand. g. Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value of NALA (the concentration that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Enzyme Hydrolysis Assay (General Protocol)
This protocol outlines a method to determine if NALA is a substrate for FAAH.
-
Enzyme Source: Use recombinant human FAAH or a microsomal fraction from cells overexpressing FAAH.
-
Substrate: this compound.
-
Assay Buffer: Tris-HCl buffer (125 mM, pH 9.0) containing 1 mM EDTA.
-
Procedure: a. Pre-incubate the enzyme in the assay buffer at 37°C. b. Initiate the reaction by adding NALA at various concentrations. c. Incubate for a defined period (e.g., 10-30 minutes). d. Terminate the reaction by adding an organic solvent (e.g., methanol/chloroform). e. Extract the unreacted substrate and the product (arachidonic acid). f. Quantify the amount of product formed using LC-MS/MS.
-
Data Analysis: Determine the kinetic parameters (Km and Vmax) by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.
Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the anti-proliferative effects of NALA on cancer cell lines.
-
Cell Lines: HNSCC cell lines (e.g., FaDu, Cal27) and a non-cancerous control cell line.
-
Treatment: Prepare various concentrations of NALA in the cell culture medium.
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Replace the medium with fresh medium containing different concentrations of NALA or vehicle control. c. Incubate for 24-72 hours. d. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. e. Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO). f. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value of NALA (the concentration that inhibits cell proliferation by 50%).
Conclusion and Future Directions
This compound is an emerging member of the endocannabinoid-like lipid family with demonstrated bioactivity. While its role in pain and inflammation is suggested by analogy to related compounds, its most compelling function to date is its anti-proliferative effect on cancer cells via a 5-LO-dependent, ROS-mediated pathway. The field is still in its nascent stages, and significant research is required to fully understand the endogenous role of NALA.
Future research should focus on:
-
Elucidating the in vivo biosynthesis and degradation pathways of NALA and identifying the specific enzymes involved.
-
Conducting comprehensive pharmacological profiling to determine the binding affinities and functional potencies of NALA at a wide range of receptors, including cannabinoid receptors, TRPV channels, and orphan GPCRs.
-
Performing in vivo studies to confirm the analgesic and anti-inflammatory properties of NALA.
-
Further investigating the anti-cancer potential of NALA in various cancer models and delineating the complete signaling cascade involved.
A deeper understanding of NALA's biochemistry and pharmacology will pave the way for a more complete picture of the endocannabinoid system and may lead to the development of novel therapeutic agents for pain, inflammation, and cancer.
The Biosynthesis of N-Arachidonoyl-L-Alanine in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Arachidonoyl-L-Alanine (NALA) is an endogenous N-acyl amino acid that has garnered interest for its potential roles in various physiological and pathological processes. As a member of the expanding class of endocannabinoid-like lipid mediators, understanding its biosynthesis is crucial for elucidating its biological functions and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding of the NALA biosynthesis pathway in mammals. It details the primary enzymatic routes, presents available quantitative data, outlines experimental protocols for its study, and illustrates the key pathways through diagrams. While significant progress has been made, this guide also highlights the existing knowledge gaps, particularly concerning the definitive in vivo biosynthetic pathways and the precise regulatory mechanisms.
Introduction
N-acyl amino acids (NAAAs) are a class of lipid signaling molecules formed by the conjugation of a fatty acid with an amino acid. This compound, a conjugate of the polyunsaturated fatty acid arachidonic acid and the amino acid L-alanine, has been identified in the mammalian central nervous system, specifically in bovine brain[1]. Its biological activities are a subject of ongoing research, with studies indicating its involvement in cancer cell proliferation and neuronal signaling[2][3]. A thorough understanding of its biosynthetic origins is fundamental to unlocking its therapeutic potential.
Biosynthesis of this compound
The biosynthesis of NALA in mammals is not yet fully elucidated, with one primary pathway demonstrated in vitro and other potential routes inferred from studies on related N-acyl amino acids.
Cytochrome c-Catalyzed Synthesis
The most direct evidence for NALA biosynthesis comes from in vitro studies demonstrating the catalytic activity of cytochrome c.
Reaction:
Arachidonoyl-CoA + L-Alanine --(Cytochrome c, H₂O₂)--> this compound + CoA-SH
This reaction is dependent on the presence of hydrogen peroxide (H₂O₂) and involves the mitochondrial protein cytochrome c. The reaction exhibits Michaelis-Menten kinetics, suggesting an enzyme-catalyzed process[4]. While this pathway has been demonstrated for NALA and other N-acyl amino acids like N-arachidonoyl glycine (B1666218) and N-arachidonoyl serine, its in vivo physiological relevance is still under investigation[4][5].
Diagram of the Cytochrome c-Catalyzed Biosynthesis of this compound:
Caption: Cytochrome c-catalyzed synthesis of NALA.
Potential Alternative Pathways
While direct evidence for other NALA biosynthetic pathways is limited, studies on related NAAAs suggest the potential involvement of other enzyme systems.
-
N-Acyltransferases: Enzymes such as glycine N-acyltransferase have been shown to catalyze the formation of N-acyl glycines. Notably, bovine glycine N-acyltransferase can utilize L-alanine as a substrate, although with a significantly higher Km compared to glycine, suggesting it may not be a primary pathway under normal physiological conditions[6]. The existence of a specific this compound transferase has not yet been reported.
-
Role of Fatty Acid Amide Hydrolase (FAAH): FAAH is primarily known for the degradation of N-acylethanolamines like anandamide[7]. However, its role in the metabolism of NAAAs is complex. While some NAAAs can be hydrolyzed by FAAH, studies on FAAH knockout mice have shown decreased levels of most N-arachidonoyl amino acids, including NALA[8]. This suggests that FAAH may indirectly influence NALA biosynthesis, possibly by regulating the availability of arachidonic acid through the breakdown of other arachidonoyl-containing lipids[8].
Quantitative Data
Quantitative data on the biosynthesis of NALA are sparse. The following table summarizes the available information.
| Parameter | Value | Organism/System | Reference |
| Enzyme Kinetics (Glycine N-acyltransferase) | |||
| Km for L-Alanine | 1573 mM | Bovine Liver | [6] |
| Km for Glycine | 6.2 mM | Bovine Liver | [6] |
| Endogenous Levels | |||
| This compound | Detected | Bovine Brain | [1] |
| N-Oleoyl Alanine (B10760859) (a related NAAA) | < 100 pmol/g | Rodent Brain | [9] |
Note: Specific kinetic constants (Km, Vmax) for the cytochrome c-catalyzed synthesis of NALA are not currently available in the literature, although the reaction is reported to follow Michaelis-Menten kinetics[4].
Experimental Protocols
In Vitro Biosynthesis of this compound using Cytochrome c
This protocol is adapted from methodologies used for the synthesis of related N-acyl amino acids[4][10].
Materials:
-
Bovine heart cytochrome c
-
Arachidonoyl-CoA
-
L-Alanine
-
Hydrogen peroxide (H₂O₂)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Methanol
-
Chloroform
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer (e.g., 50 mM, pH 7.4), L-alanine (e.g., 10 mM), and arachidonoyl-CoA (e.g., 50 µM).
-
Initiate the reaction by adding cytochrome c (e.g., 10 µM) and hydrogen peroxide (e.g., 100 µM).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
Diagram of the In Vitro Synthesis and Analysis Workflow:
Caption: Workflow for in vitro NALA synthesis.
Quantification of this compound by LC-MS/MS
This is a general protocol for the quantification of N-acyl amino acids in biological samples, which can be adapted for NALA[9][11][12].
Materials:
-
Internal standard (e.g., deuterated this compound, if available, or a related deuterated NAAA)
-
Solvents for extraction (e.g., chloroform, methanol)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation: Homogenize tissue samples in a suitable buffer. For plasma samples, protein precipitation may be required.
-
Internal Standard Spiking: Add a known amount of the internal standard to the sample homogenate.
-
Lipid Extraction: Perform a liquid-liquid extraction (e.g., Bligh-Dyer method with chloroform:methanol:water) to isolate the lipid fraction.
-
Sample Cleanup (Optional): Use solid-phase extraction to remove interfering substances and enrich the NAAA fraction.
-
Derivatization (Optional): While not always necessary for MS detection, derivatization can improve chromatographic separation and ionization efficiency.
-
LC-MS/MS Analysis:
-
Inject the extracted sample onto a reverse-phase C18 column.
-
Use a gradient elution with solvents such as water with formic acid and acetonitrile (B52724) with formic acid.
-
Perform mass spectrometry in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for NALA and the internal standard.
-
-
Quantification: Construct a calibration curve using known concentrations of a NALA standard and the internal standard to quantify the amount of NALA in the sample.
Signaling Pathways Involving this compound
The signaling pathways of NALA are an active area of investigation. Current evidence suggests that NALA can exert its effects through mechanisms independent of the classical cannabinoid receptors.
-
5-Lipoxygenase Pathway and ROS Production: In head and neck squamous cell carcinoma cells, NALA has been shown to induce the production of reactive oxygen species (ROS) in a 5-lipoxygenase (5-LOX) dependent manner. This increase in ROS leads to a decrease in phosphorylated Akt, ultimately inhibiting cancer cell proliferation[2].
-
Modulation of Neuronal Ion Channels: In sympathetic neurons, N-arachidonoyl-L-serine (a closely related NAAA) has been shown to modulate N-type Ca²⁺ channels independently of G-protein coupled receptors[3][13]. While similar studies on NALA are needed, this suggests a potential role for NAAAs in directly regulating neuronal excitability.
Diagram of a Known Signaling Pathway for this compound:
Caption: NALA-induced signaling in cancer cells.
Conclusion and Future Directions
The biosynthesis of this compound in mammals is an emerging field of study. The in vitro catalytic activity of cytochrome c provides a plausible route for its formation, yet the in vivo relevance and the existence of other biosynthetic pathways remain to be firmly established. The intricate interplay with other lipid metabolic enzymes like FAAH further complicates the picture. Future research should focus on:
-
In vivo validation of the cytochrome c-mediated pathway.
-
The identification and characterization of specific N-acyltransferases that may be involved in NALA synthesis.
-
Comprehensive quantitative analysis of NALA levels in various tissues under different physiological and pathological conditions.
-
Further elucidation of the downstream signaling pathways regulated by NALA.
A deeper understanding of NALA biosynthesis will undoubtedly pave the way for novel therapeutic strategies targeting the endocannabinoid system and related lipid signaling pathways.
References
- 1. N-arachidonoyl alanine | C23H37NO3 | CID 40846579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-lipoxygenase mediates docosahexaenoyl ethanolamide and this compound-induced reactive oxygen species production and inhibition of proliferation of head and neck squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Arachidonoyl l-Serine, a Putative Endocannabinoid, Alters the Activation of N-Type Ca2+ Channels in Sympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro synthesis of arachidonoyl amino acids by cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome c catalyzes the in vitro synthesis of arachidonoyl glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The utilization of alanine, glutamic acid, and serine as amino acid substrates for glycine N-acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 9. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro synthesis of oleoylglycine by cytochrome c points to a novel pathway for the production of lipid signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. N-arachidonoyl L-serine, a putative endocannabinoid, alters the activation of N-type Ca2+ channels in sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of N-Arachidonoyl-L-Alanine.
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Arachidonoyl-L-Alanine (NALA) is an endogenous N-acyl amino acid, a class of lipid signaling molecules with diverse biological activities. Structurally analogous to the endocannabinoid anandamide, NALA has garnered significant interest for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the physical and chemical properties of NALA, detailed experimental protocols for its synthesis, purification, and characterization, and a summary of its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutics based on this intriguing molecule.
Physical and Chemical Properties
This compound is a lipophilic molecule comprising the 20-carbon polyunsaturated fatty acid, arachidonic acid, linked to the amino acid L-alanine via an amide bond.[1] Its physical and chemical characteristics are summarized in the tables below.
General Properties
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid | [2] |
| Synonyms | NALA, N-Arachidonoyl-(L)-alanine, NA-Ala | [3][4][5] |
| CAS Number | 401941-73-9 | [3][6] |
| Molecular Formula | C23H37NO3 | [3][7] |
| Molecular Weight | 375.54 g/mol | [4][7] |
| Appearance | Pale viscous yellow oil | [4] |
| Purity | Typically ≥98% (commercially available) | [3][6] |
Solubility
| Solvent | Solubility | Reference(s) |
| Dimethylformamide (DMF) | 10 mg/ml | [3][4] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/ml | [3][4] |
| Ethanol | 50 mg/ml | [3][4] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 0.25 mg/ml | [3][4] |
Stability and Storage
| Form | Storage Temperature | Stability | Reference(s) |
| Lyophilized Powder | -20°C (desiccated) | 36 months | [7] |
| In Solution | -20°C | 1 month (to prevent loss of potency) | [7][8] |
Note: For solutions, it is recommended to aliquot to avoid multiple freeze-thaw cycles.[7]
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of this compound, as well as a protocol for assessing its interaction with fatty acid amide hydrolase (FAAH).
Synthesis of this compound (Chemoenzymatic Method)
This protocol is based on the in vitro synthesis of N-arachidonoyl amino acids catalyzed by cytochrome c.
Principle: Cytochrome c, in the presence of hydrogen peroxide, catalyzes the formation of an amide bond between the acyl group of arachidonoyl-CoA and the amino group of L-alanine.
Materials:
-
Arachidonoyl-CoA
-
L-Alanine
-
Cytochrome c (from bovine heart)
-
Hydrogen peroxide (H2O2)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Prepare a reaction mixture containing arachidonoyl-CoA and an excess of L-alanine in potassium phosphate buffer (pH 7.4).
-
Add cytochrome c to the reaction mixture.
-
Initiate the reaction by the addition of a controlled amount of hydrogen peroxide.
-
Incubate the reaction at a physiological temperature (e.g., 37°C) with gentle agitation. Monitor the reaction progress by thin-layer chromatography (TLC) or analytical HPLC.
-
Once the reaction is complete, stop the reaction by adding an organic solvent such as ethyl acetate to extract the product.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator.
-
Purify the crude product by preparative HPLC.
Purification by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods used for similar N-acyl amino acids.
System:
-
Column: Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient from 30% B to 100% B over 30 minutes.
-
Flow Rate: 4 ml/min
-
Detection: UV at 210 nm
Procedure:
-
Dissolve the crude NALA in a minimal amount of the initial mobile phase composition.
-
Filter the sample through a 0.45 µm filter.
-
Inject the sample onto the equilibrated HPLC column.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Characterization
This method is adapted from the analysis of N-oleoyl alanine (B10760859) and is suitable for the quantification of NALA in biological matrices.
Chromatographic Conditions:
-
Column: Zorbax XDB C18 (4.6 x 75 mm, 3.5 µm)
-
Mobile Phase A: Water with 13 mM ammonium (B1175870) acetate and 1% formic acid
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1 mL/min
-
Gradient: Start at 50% B, ramp to 100% B over 10 minutes, hold for 2.4 minutes, then return to 50% B.
-
Injection Volume: 4 µL
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor for the specific parent-to-daughter ion transition of NALA.
Sample Preparation:
-
Dissolve 5-25 mg of purified NALA in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl3, CD3OD, or DMSO-d6).
-
Filter the solution into a clean, dry 5 mm NMR tube.
Acquisition:
-
Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Expected 1H NMR signals will include resonances for the vinyl protons of the arachidonoyl chain, the alpha-proton of the alanine moiety, and the methyl protons of the alanine.
-
Expected 13C NMR signals will correspond to the carbonyl carbons, the olefinic carbons, and the aliphatic carbons of the molecule.
Technique: Attenuated Total Reflectance (ATR)
Procedure:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the purified NALA (as a viscous oil) directly onto the crystal.
-
Acquire the IR spectrum.
-
Expected Characteristic Bands:
-
N-H stretching (amide): ~3300 cm-1
-
C-H stretching (alkene and alkane): ~3010 cm-1 and 2850-2960 cm-1
-
C=O stretching (amide I): ~1640 cm-1
-
N-H bending (amide II): ~1540 cm-1
-
C=C stretching: ~1600-1680 cm-1
-
In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
Principle: This fluorometric assay measures the hydrolysis of a non-fluorescent FAAH substrate to a fluorescent product. The inhibitory effect of NALA is determined by the reduction in the rate of fluorescence increase.
Materials:
-
Recombinant human FAAH
-
FAAH substrate (e.g., arachidonoyl-7-amino, 4-methylcoumarin (B1582148) amide - AAMCA)
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
NALA stock solution in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add various concentrations of NALA (or vehicle control) to the wells.
-
Add the FAAH enzyme to each well and incubate for a short period at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FAAH substrate.
-
Immediately measure the fluorescence intensity at regular intervals using a plate reader (Excitation: ~355 nm, Emission: ~460 nm).
-
Calculate the rate of reaction for each concentration of NALA.
-
Determine the IC50 value of NALA for FAAH inhibition by plotting the reaction rate against the inhibitor concentration.
Signaling Pathways
The biological effects of this compound are mediated through its interaction with several signaling pathways. While its complete signaling profile is still under investigation, current research points to its involvement in the 5-lipoxygenase pathway and potential modulation of cannabinoid and TRPV1 receptor signaling.
5-Lipoxygenase (5-LOX) Pathway in Cancer Cells
In head and neck squamous cell carcinoma (HNSCC) cells, NALA has been shown to exert anti-proliferative and pro-apoptotic effects through a mechanism involving the 5-lipoxygenase (5-LOX) pathway.[6] This pathway is initiated by the enzymatic conversion of arachidonic acid (potentially derived from NALA) into leukotrienes. A key consequence of 5-LOX activation by NALA is the production of reactive oxygen species (ROS). The elevated ROS levels, in turn, lead to the inhibition of the PI3K/Akt signaling pathway, evidenced by a decrease in the phosphorylation of Akt.[6] This inhibition of a critical cell survival pathway contributes to the anti-cancer effects of NALA.
NALA-induced 5-LOX signaling pathway in cancer cells.
Potential Interaction with Cannabinoid and TRPV1 Receptors
Given its structural similarity to anandamide, NALA is hypothesized to interact with the endocannabinoid system, including cannabinoid receptors (CB1 and CB2) and the transient receptor potential vanilloid 1 (TRPV1) channel. However, some studies suggest that its anti-cancer effects are independent of CB1 and TRPV1 receptors.[6] Further research is needed to fully elucidate the direct interactions of NALA with these receptors and the downstream signaling cascades. A related molecule, N-arachidonoyl L-serine, has been shown to activate large-conductance Ca2+-activated K+ (BK) channels and N-type Ca2+ channels independently of cannabinoid receptors, suggesting that NALA may also act on other ion channels.
The canonical signaling pathways for CB1 and TRPV1 receptors are depicted below to provide a framework for future investigations into NALA's potential effects.
CB1 Receptor Signaling:
Hypothetical CB1 receptor signaling cascade for NALA.
TRPV1 Receptor Signaling:
Hypothetical TRPV1 receptor signaling cascade for NALA.
Experimental Workflow for Investigating NALA's Signaling
The following workflow outlines a general approach to further investigate the signaling pathways of this compound.
A general experimental workflow for studying NALA's signaling.
Conclusion
This compound is a fascinating endogenous lipid with significant potential as a therapeutic agent, particularly in the field of oncology. This technical guide has provided a comprehensive summary of its physical and chemical properties, along with detailed experimental protocols and an overview of its known and potential signaling pathways. It is our hope that this document will serve as a valuable resource for the scientific community, fostering further research into the biological roles and therapeutic applications of NALA and other N-acyl amino acids. As our understanding of the endocannabinoidome continues to expand, molecules like NALA will undoubtedly play a crucial role in the development of next-generation therapeutics.
References
- 1. The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The endogenous brain constituent N-arachidonoyl L-serine is an activator of large conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A structure-activity relationship study on N-arachidonoyl-amino acids as possible endogenous inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the MEK1/ERK pathway reduces arachidonic acid release independently of cPLA2 phosphorylation and translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-lipoxygenase mediates docosahexaenoyl ethanolamide and this compound-induced reactive oxygen species production and inhibition of proliferation of head and neck squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of Gene Expression - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
N-Arachidonoyl-L-Alanine: A Technical Guide to its Molecular Properties, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Arachidonoyl-L-Alanine (NALA) is an endogenous lipid mediator belonging to the class of N-acyl amino acids. With a molecular formula of C23H37NO3 and a molecular weight of approximately 375.54 g/mol , NALA has garnered interest within the scientific community for its potential therapeutic applications, particularly in oncology.[1] This technical guide provides an in-depth overview of the molecular characteristics of NALA, its known biological activities with a focus on its anti-cancer properties, and detailed experimental protocols for its study. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development.
Molecular Properties and Identification
This compound is structurally characterized by an arachidonoyl fatty acid chain linked to the amino acid L-alanine via an amide bond. This structure confers amphipathic properties to the molecule, influencing its solubility and interaction with biological membranes.
| Property | Value | Source |
| Molecular Formula | C23H37NO3 | [1][2] |
| Molecular Weight | 375.54 g/mol | [1] |
| Formal Name | N-(1-oxo-5Z,8Z,11Z,14Z-eicosatetraenyl)-L-alanine | [2] |
| CAS Number | 401941-73-9 | [1][2] |
| Purity | ≥98% (commercially available) | [2] |
| Solubility | Soluble in organic solvents such as ethanol (B145695), DMSO, and DMF. | [2] |
| Storage | Store at -20°C for long-term stability. | [1] |
Biological Activity and Signaling Pathways
The primary reported biological activity of NALA is its anti-proliferative effect on cancer cells, specifically in head and neck squamous cell carcinoma (HNSCC).[1] This activity is mediated through a novel signaling pathway involving the enzyme 5-lipoxygenase (5-LO) and the subsequent generation of reactive oxygen species (ROS).
Anti-Cancer Effects in HNSCC
Studies have demonstrated that NALA effectively inhibits the proliferation of HNSCC cell lines.[1] This effect is independent of the classical cannabinoid receptors (CB1 and CB2), suggesting a distinct mechanism of action compared to other endocannabinoid-like molecules.
The proposed signaling pathway for NALA's anti-cancer activity is initiated by its interaction with 5-lipoxygenase. This interaction leads to an increase in intracellular ROS levels, which in turn induces cell death.
Other Potential Biological Activities
While the anti-cancer effects are the most well-documented, there are indications that NALA may possess other biological activities. It has been suggested that NALA might interact with cannabinoid receptors and/or the transient receptor potential vanilloid type 1 (TRPV1) receptor, though these interactions are not yet fully characterized. Additionally, as an N-acyl amino acid, NALA may be a substrate for fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of many endocannabinoids and related lipids. Further research is required to fully elucidate these potential activities.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound, primarily based on the investigation of its anti-cancer effects.
Cell Culture and Maintenance
-
Cell Lines: Human head and neck squamous cell carcinoma (HNSCC) cell lines (e.g., SNU-1041, SNU-1066, and SNU-1076).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay
This protocol is used to determine the effect of NALA on the proliferation of HNSCC cells.
-
Materials:
-
HNSCC cells
-
96-well plates
-
NALA stock solution (dissolved in ethanol or DMSO)
-
Cell culture medium
-
MTS assay kit (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
-
Procedure:
-
Seed HNSCC cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of NALA in culture medium to achieve the desired final concentrations (e.g., 10, 20, 30, 40, 50 µM).
-
Replace the existing medium with the NALA-containing medium or vehicle control (medium with the same concentration of ethanol or DMSO as the highest NALA concentration).
-
Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is used to quantify the levels of intracellular ROS generated in response to NALA treatment.
-
Materials:
-
HNSCC cells
-
6-well plates
-
NALA stock solution
-
Cell culture medium
-
2',7'-Dichlorofluorescin diacetate (DCF-DA) dye
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed HNSCC cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of NALA or vehicle control for a specified time (e.g., 1 hour).
-
After treatment, wash the cells twice with PBS.
-
Incubate the cells with 10 µM DCF-DA in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of this compound.
Table 1: Effect of NALA on the Viability of HNSCC Cell Lines
| Cell Line | NALA Concentration (µM) | Incubation Time (hours) | Cell Viability (% of Control) |
| SNU-1041 | 30 | 48 | ~50% |
| SNU-1066 | 30 | 48 | ~60% |
| SNU-1076 | 30 | 48 | ~55% |
| SNU-1041 | 50 | 48 | ~30% |
| SNU-1066 | 50 | 48 | ~40% |
| SNU-1076 | 50 | 48 | ~35% |
| Data are approximated from published graphical representations. |
Table 2: Effect of NALA on Intracellular ROS Production in HNSCC Cells
| Cell Line | NALA Concentration (µM) | Incubation Time (hours) | Fold Increase in ROS Production |
| SNU-1041 | 30 | 1 | ~2.5 |
| SNU-1076 | 30 | 1 | ~2.0 |
| Data are approximated from published graphical representations. |
Conclusion
This compound is an intriguing endogenous lipid with demonstrated anti-cancer properties in HNSCC cells. Its unique mechanism of action, involving the 5-LO-mediated production of ROS, presents a potential new avenue for cancer therapy. This technical guide provides a foundational resource for researchers interested in further exploring the pharmacology and therapeutic potential of NALA. The detailed experimental protocols and summarized quantitative data offer a starting point for designing and conducting further investigations into this promising molecule. Future research should focus on fully characterizing its interactions with other potential targets, evaluating its efficacy in in vivo models, and exploring its therapeutic potential in other disease contexts.
References
N-Arachidonoyl-L-Alanine: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Arachidonoyl-L-Alanine (NALA) is an endogenous lipid signaling molecule belonging to the N-acyl amino acid family, structurally related to the endocannabinoid anandamide. Emerging research has begun to elucidate its multifaceted mechanism of action, revealing its potential as a modulator of key physiological and pathological processes. This technical guide provides an in-depth overview of the current understanding of NALA's molecular targets and signaling pathways, with a focus on its role in oncology. Quantitative data from relevant studies are summarized, detailed experimental protocols are provided, and key signaling and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanisms of Action
Current evidence points to two primary mechanisms through which this compound exerts its biological effects: modulation of the 5-lipoxygenase pathway and potential interaction with the G-protein coupled receptor 55.
5-Lipoxygenase Pathway and Oxidative Stress in Oncology
A significant body of evidence indicates that a primary mechanism of action for NALA, particularly in the context of cancer, is the induction of reactive oxygen species (ROS) via the 5-lipoxygenase (5-LO) pathway.[1] This action appears to be independent of classical cannabinoid receptors.
In head and neck squamous cell carcinoma (HNSCC) cells, NALA has been shown to inhibit cell proliferation and induce apoptosis.[1] This effect is attributed to an increase in intracellular ROS. The production of ROS and the subsequent anti-proliferative effects are significantly attenuated by the inhibition of 5-lipoxygenase, suggesting that NALA's metabolism by 5-LO is a critical step in this signaling cascade.[1] This pathway also involves the downstream modulation of the Akt signaling pathway, a key regulator of cell survival.[1]
G-Protein Coupled Receptor 55 (GPR55) Agonism
While direct high-affinity binding of NALA to GPR55 has yet to be quantified, compelling indirect evidence suggests that NALA may act as an agonist at this orphan receptor. GPR55 is considered a cannabinoid-related receptor, and other N-arachidonoyl amino acids, such as N-arachidonoyl glycine (B1666218) (NAGly), have been demonstrated to activate GPR55, leading to downstream signaling events like calcium mobilization and activation of the mitogen-activated protein kinase (MAPK) pathway.[2][3][4] Given the structural similarity between NALA and NAGly, it is highly probable that NALA also engages GPR55.
GPR55 activation is known to couple to Gαq, Gα12, or Gα13 proteins, initiating a cascade of intracellular events including the activation of RhoA and phospholipase C.[5][6]
Fatty Acid Amide Hydrolase (FAAH) Interaction
The potential for NALA to interact with Fatty Acid Amide Hydrolase (FAAH), the primary degradative enzyme for anandamide, is another area of interest. While direct inhibition of FAAH by NALA has not been definitively demonstrated, a structurally similar compound, N-Arachidonoyl-L-phenylalanine, has been shown to inhibit FAAH with an IC50 of 50 µM. This suggests that NALA could potentially act as a substrate or a weak inhibitor of FAAH, thereby influencing the broader endocannabinoid tone. Further investigation is required to elucidate the kinetics of this interaction.
Quantitative Data
As of the latest literature review, specific quantitative data for the interaction of this compound with its primary molecular targets is limited. The following table summarizes the available data for NALA and structurally related compounds to provide context for its potential potency.
| Compound | Target | Assay Type | Value | Reference |
| This compound | 5-Lipoxygenase | Cell-based proliferation | Effective at 20 µM | [1] |
| N-Arachidonoyl-L-phenylalanine | FAAH | Enzyme Inhibition | IC50 = 50 µM | |
| N-Arachidonoyl glycine (NAGly) | GPR55 | Calcium Mobilization | Concentration-dependent increase | [3][4] |
| N-Arachidonoyl glycine (NAGly) | GPR55 | MAPK Activity | Concentration-dependent increase | [3] |
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
In Vitro 5-Lipoxygenase (5-LO) Activity Assay (Fluorometric)
This protocol is adapted from commercially available 5-lipoxygenase activity assay kits.[7]
Materials:
-
5-Lipoxygenase (human recombinant)
-
LOX Assay Buffer
-
LOX Substrate (e.g., arachidonic acid)
-
Fluorescent Probe
-
This compound (NALA)
-
Positive Control Inhibitor (e.g., Zileuton)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Prepare a series of dilutions of NALA in assay buffer.
-
Reaction Setup: To each well of the microplate, add the assay buffer, 5-LO enzyme, and either NALA solution, positive control inhibitor, or vehicle control.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for the interaction between the enzyme and the test compound.
-
Reaction Initiation: Add the LOX substrate to each well to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically at an excitation wavelength of ~500 nm and an emission wavelength of ~536 nm. Record data every minute for 20-30 minutes.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of NALA. Plot the reaction rate as a function of the NALA concentration and determine the IC50 value.
GPR55 Functional Assay (Calcium Mobilization)
This protocol is based on established methods for assessing GPR55 activation.[3]
Materials:
-
HEK293 or CHO cells stably expressing human GPR55
-
Cell culture medium
-
Fura-2 AM or other suitable calcium indicator dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound (NALA)
-
Positive Control Agonist (e.g., L-α-lysophosphatidylinositol - LPI)
-
GPR55 Antagonist (e.g., ML193)
-
Fluorescence plate reader with dual-wavelength excitation capabilities
Procedure:
-
Cell Culture and Loading: Plate GPR55-expressing cells in a 96-well black, clear-bottom microplate. Once confluent, load the cells with a calcium indicator dye (e.g., Fura-2 AM) in assay buffer for 30-60 minutes at 37°C.
-
Baseline Measurement: Wash the cells with assay buffer and measure the baseline fluorescence at dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).
-
Compound Addition: Add varying concentrations of NALA, LPI, or vehicle control to the wells.
-
Post-stimulation Measurement: Immediately after compound addition, measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.
-
Antagonist Treatment (for specificity): In separate wells, pre-incubate the cells with a GPR55 antagonist before adding NALA to confirm that the observed calcium mobilization is GPR55-dependent.
-
Data Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 nm) to determine the relative change in intracellular calcium. Plot the response as a function of NALA concentration to determine the EC50 value.
Reactive Oxygen Species (ROS) Production Assay
This protocol describes a common method for measuring intracellular ROS levels using a fluorescent probe.
Materials:
-
HNSCC cell lines (e.g., SNU-1041, SNU-1076)
-
Cell culture medium
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
This compound (NALA)
-
Positive Control for ROS induction (e.g., H₂O₂)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed HNSCC cells in a suitable culture plate or on coverslips.
-
DCFH-DA Loading: Incubate the cells with DCFH-DA in serum-free medium for 30 minutes at 37°C. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
NALA Treatment: Wash the cells to remove excess probe and then treat with NALA at the desired concentration for the specified time.
-
Fluorescence Measurement: Measure the fluorescence intensity of DCF using a fluorescence microscope or a plate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Quantify the change in fluorescence intensity relative to the vehicle-treated control to determine the level of ROS production.
Cell Proliferation Assay (WST-1 or MTT)
This protocol outlines a colorimetric assay to assess the effect of NALA on cell proliferation.
Materials:
-
HNSCC cell lines
-
Cell culture medium
-
This compound (NALA)
-
WST-1 or MTT reagent
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HNSCC cells at a low density in a 96-well plate and allow them to adhere overnight.
-
NALA Treatment: Treat the cells with various concentrations of NALA and incubate for the desired period (e.g., 72 hours).
-
Reagent Addition: Add WST-1 or MTT reagent to each well and incubate for 1-4 hours at 37°C. The reagent is converted to a colored formazan (B1609692) product by metabolically active cells.
-
Absorbance Measurement: If using MTT, add a solubilizing agent. Measure the absorbance of the formazan product at the appropriate wavelength (e.g., ~450 nm for WST-1, ~570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control for each NALA concentration.
Future Directions
The understanding of this compound's mechanism of action is still evolving. Future research should focus on:
-
Quantitative Pharmacological Characterization: Determining the binding affinities (Ki) and functional potencies (EC50/IC50) of NALA at 5-LO, GPR55, and FAAH is crucial for a complete understanding of its pharmacological profile.
-
In Vivo Studies: Translating the in vitro findings into animal models of cancer and other relevant diseases will be essential to validate the therapeutic potential of NALA.
-
Exploration of Other N-Acyl Amino Acids: A systematic investigation of the structure-activity relationships within the N-acyl amino acid family could lead to the discovery of more potent and selective modulators of these signaling pathways.
Conclusion
This compound is an intriguing endogenous lipid with a complex mechanism of action. Its ability to induce ROS-dependent apoptosis in cancer cells via the 5-lipoxygenase pathway presents a novel avenue for anti-cancer drug development. Furthermore, its probable activity as a GPR55 agonist suggests a broader role in physiological processes that warrant further investigation. This technical guide provides a foundation for researchers to delve deeper into the pharmacology of NALA and to explore its therapeutic potential.
References
- 1. 5-lipoxygenase mediates docosahexaenoyl ethanolamide and this compound-induced reactive oxygen species production and inhibition of proliferation of head and neck squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Arachidonoyl glycine, another endogenous agonist of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-arachidonoyl glycine, another endogenous agonist of GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Lipoxygenase Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
N-Arachidonoyl-L-Alanine: A Technical Guide to Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the receptor binding affinity studies of N-Arachidonoyl-L-Alanine (NALA), an endogenous lipid messenger. This document summarizes key quantitative data, details experimental protocols for crucial assays, and visualizes relevant biological pathways to serve as a vital resource for researchers in pharmacology and drug development.
Executive Summary
This compound is a member of the N-arachidonoyl amino acid family, which are structurally related to the endocannabinoid anandamide (B1667382). Research has primarily focused on its interaction with Fatty Acid Amide Hydrolase (FAAH), the principal enzyme responsible for the degradation of anandamide. NALA has been identified as an inhibitor of FAAH, with its potency varying across different species. While its interaction with other receptors, such as cannabinoid and G-protein coupled receptors, has been investigated, the primary and most characterized activity of NALA to date is its inhibition of FAAH. This guide will delve into the specifics of these interactions.
Quantitative Receptor Binding and Enzyme Inhibition Data
The inhibitory activity of this compound and its stereoisomer, N-Arachidonoyl-D-Alanine, against Fatty Acid Amide Hydrolase (FAAH) has been evaluated in preparations from various species. The following table summarizes the half-maximal inhibitory concentrations (IC50) from a key structure-activity relationship study.
| Compound | Source of FAAH | IC50 (µM) |
| This compound | Rat Brain | > 100 |
| Mouse Brain | 5.4 ± 0.8 | |
| Human Recombinant | 14.8 ± 2.1 | |
| N-Arachidonoyl-D-Alanine | Rat Brain | 12.6 ± 1.9 |
| Mouse Brain | 10.2 ± 1.5 | |
| Human Recombinant | 11.5 ± 1.7 |
A comparative analysis of the FAAH inhibitory activity of various N-arachidonoyl amino acids from rat brain homogenates is presented below.
| Compound | IC50 (µM) vs. Rat Brain FAAH |
| N-Arachidonoyl-Glycine | 6.5 |
| N-Arachidonoyl-γ-Aminobutyric Acid (GABA) | 50 |
| N-Arachidonoyl-L-Phenylalanine | 55 |
| N-Arachidonoyl-L-Tyrosine | 60 |
| This compound | > 100 |
Experimental Protocols
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol outlines a typical enzymatic assay to determine the inhibitory potential of compounds like this compound against FAAH.
1. Enzyme Preparation:
-
Homogenize rat brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) on ice.
-
Centrifuge the homogenate at a low speed to remove large debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the microsomal fraction containing FAAH.
-
Resuspend the pellet in the assay buffer and determine the protein concentration.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the enzyme preparation, the test compound (this compound) at various concentrations, and a radiolabeled substrate, such as [³H]anandamide.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes) to allow for the enzymatic reaction.
-
Terminate the reaction by adding an acidic stop solution (e.g., citric acid buffer).
3. Measurement of FAAH Activity:
-
The product of the enzymatic hydrolysis of [³H]anandamide is [³H]arachidonic acid.
-
Separate the unreacted substrate from the product using a suitable method, such as liquid-liquid extraction or solid-phase extraction.
-
Quantify the amount of [³H]arachidonic acid produced using liquid scintillation counting.
4. Data Analysis:
-
Calculate the percentage of FAAH inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of FAAH activity, by fitting the data to a sigmoidal dose-response curve.
Signaling and Metabolic Pathways
FAAH Metabolic Pathway
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides. The inhibition of FAAH by this compound leads to an increase in the levels of these endogenous signaling lipids.
Caption: FAAH hydrolyzes anandamide; NALA inhibits this process.
GPR55 Signaling Pathway
While direct high-affinity binding of NALA to GPR55 has not been definitively established, its structural analog, N-arachidonoyl glycine (B1666218) (NAGly), is a known GPR55 agonist. GPR55 activation is coupled to Gα13, leading to the activation of the RhoA/ROCK pathway and subsequent intracellular calcium mobilization.
Caption: Putative GPR55 signaling cascade initiated by N-acyl amino acids.
Experimental Workflow: FAAH Inhibition Assay
The following diagram illustrates the typical workflow for determining the IC50 of a compound against FAAH.
Caption: Workflow for determining the IC50 of FAAH inhibitors.
N-Arachidonoyl-L-Alanine: A Technical Evaluation of Its Role as a Cannabinoid Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Arachidonoyl-L-Alanine (NALA) is an endogenous lipid mediator belonging to the class of N-acyl amino acids. Structurally analogous to the endocannabinoid anandamide (B1667382), its potential interaction with the cannabinoid receptors CB1 and CB2 has been a subject of scientific inquiry. This technical guide provides a comprehensive analysis of the existing evidence to address the question: Is this compound a cannabinoid receptor agonist?
Based on a thorough review of binding and functional assay data, this document concludes that This compound is not a direct, potent agonist of the classical cannabinoid receptors CB1 and CB2 . Quantitative binding assays reveal exceptionally weak affinity for these receptors. Instead, the physiological effects of NALA may be mediated through other, non-classical pathways or alternative receptor systems, a topic of ongoing investigation.
This guide presents the quantitative data on NALA's interaction with cannabinoid receptors, details the standard experimental protocols used for such determinations, and illustrates the canonical signaling pathways of cannabinoid receptors to provide a clear framework for interpreting these findings.
Introduction: The Endocannabinoid System and N-Acyl Amino Acids
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a vast array of physiological processes. Its primary components include the cannabinoid receptors CB1 and CB2, their endogenous ligands (endocannabinoids) such as anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes responsible for their synthesis and degradation.[1] CB1 receptors are predominantly expressed in the central nervous system, while CB2 receptors are primarily found in the immune system.[2]
N-acyl amino acids, such as NALA, are a class of lipid signaling molecules structurally related to endocannabinoids. Several have been isolated from bovine brain, and their biological activities are an area of active research. Given the structural similarity of NALA to AEA, its potential to act as a cannabinoid receptor ligand has been investigated to determine if it functions as an endogenous agonist.
Quantitative Data: Binding Affinity of NALA at Cannabinoid Receptors
The primary method for determining the affinity of a ligand for a receptor is the radioligand binding assay, which yields an inhibition constant (Ki). The Ki value represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
Studies characterizing NALA's binding to cannabinoid receptors have consistently shown a very low affinity. The available quantitative data is summarized in the table below.
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| This compound (NALA) | Mouse CB1 | Radioligand Binding | Ki | > 10,000 | [3] |
| This compound (NALA) | Rat CB2 | Radioligand Binding | % Displacement | No displacement at 30,000 nM | [3] |
Interpretation of Data: The Ki value for NALA at the CB1 receptor is exceedingly high (>10,000 nM), indicating very weak binding.[3] For the CB2 receptor, no significant displacement of the radioligand was observed even at a high concentration of 30 µM.[3] In contrast, established endocannabinoids like anandamide bind to the CB1 receptor with Ki values in the nanomolar range. This significant difference in binding affinity strongly suggests that NALA does not act as a direct ligand for CB1 or CB2 receptors under physiological conditions. Some studies have noted that certain biological effects of NALA appear to be independent of cannabinoid receptors.[4]
Cannabinoid Receptor Signaling Pathways
To understand what defines a cannabinoid receptor agonist, it is essential to review their canonical signaling pathways. CB1 and CB2 are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.[2] Agonist binding initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades.
A true agonist would trigger the following events:
-
G-Protein Activation: The receptor-agonist complex facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gi/o protein.
-
Dissociation of G-Protein Subunits: The Gα(i/o)-GTP and Gβγ subunits dissociate and modulate their respective downstream effectors.
-
Modulation of Effector Proteins:
-
Inhibition of Adenylyl Cyclase: The activated Gα(i/o) subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5]
-
Modulation of Ion Channels: The Gβγ subunit can directly inhibit N-, P/Q-type calcium channels and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[2]
-
Activation of Mitogen-Activated Protein Kinase (MAPK): The Gβγ subunit can also trigger the MAPK/ERK signaling cascade, which is involved in regulating gene expression and cell proliferation.[5]
-
The lack of potent binding by NALA at CB1/CB2 receptors implies that it does not initiate these downstream signaling events in the manner of a classical agonist.
Mandatory Visualizations
Experimental Protocols
The determination of a compound's activity at a receptor relies on standardized, robust experimental assays. The two key assays are radioligand binding (to measure affinity) and functional assays like [³⁵S]GTPγS binding (to measure G-protein activation/agonism).
Radioligand Competition Binding Assay
This assay quantifies the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibition constant (Ki) of NALA for CB1 and CB2 receptors.
Materials:
-
Membrane Preparation: Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: A high-affinity cannabinoid receptor ligand labeled with tritium (B154650) ([³H]), such as [³H]CP-55,940.
-
Test Compound: this compound (NALA).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
Equipment: 96-well filter plates (GF/C), cell harvester, scintillation counter.
Methodology:
-
Preparation: Serial dilutions of NALA are prepared in assay buffer.
-
Incubation: In a 96-well plate, the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of NALA are incubated together. Control wells are included for total binding (no competitor) and non-specific binding (saturating concentration of unlabeled ligand).
-
Termination: The incubation is terminated by rapid vacuum filtration through the filter plates. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Scintillation fluid is added to the dried filters, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of specific binding is calculated by subtracting non-specific binding from total binding. A competition curve is generated by plotting the percentage of specific binding against the log concentration of NALA. The IC50 (concentration of NALA that inhibits 50% of specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the radioligand concentration and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This functional assay directly measures agonist-induced G-protein activation. It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.
Objective: To determine if NALA can stimulate G-protein activation via CB1 or CB2 receptors, and to quantify its potency (EC50) and efficacy (Emax).
Materials:
-
Membrane Preparation: As above.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: NALA.
-
Positive Control: A known CB1/CB2 agonist (e.g., CP-55,940).
-
Basal Control: Buffer only.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4.
-
GDP: Guanosine Diphosphate, added to the buffer to ensure G-proteins are in their inactive state at baseline.
Methodology:
-
Preparation: Serial dilutions of NALA and the positive control agonist are prepared.
-
Incubation: Receptor membranes are pre-incubated with the test compound (NALA) or control in the assay buffer containing GDP.
-
Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS. The plate is incubated to allow for receptor activation and radioligand binding.
-
Termination and Filtration: The reaction is stopped by rapid filtration, similar to the binding assay.
-
Quantification: Radioactivity bound to the filters is measured by scintillation counting.
-
Data Analysis: A dose-response curve is generated by plotting the stimulated [³⁵S]GTPγS binding against the log concentration of NALA. The EC50 (concentration producing 50% of the maximal response) and Emax (maximal stimulation) are determined. These values are compared to the positive control agonist.
Mandatory Visualizations
References
- 1. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-lipoxygenase mediates docosahexaenoyl ethanolamide and this compound-induced reactive oxygen species production and inhibition of proliferation of head and neck squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
N-Arachidonoyl-L-Alanine: A Technical Guide to its Anti-Cancer Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Arachidonoyl-L-Alanine (NALA), an endocannabinoid-like lipid mediator, has emerged as a molecule of interest in oncology research due to its demonstrated anti-proliferative and pro-apoptotic effects in cancer cells. This technical guide provides a comprehensive overview of the current understanding of NALA's anti-cancer properties, with a focus on its mechanism of action in head and neck squamous cell carcinoma (HNSCC). The core of NALA's anti-cancer activity lies in its ability to induce apoptosis through a cannabinoid receptor-independent pathway involving the activation of 5-lipoxygenase (5-LO), leading to the generation of reactive oxygen species (ROS) and the subsequent inhibition of the pro-survival Akt signaling pathway. This document details the signaling cascades, presents available quantitative data, outlines key experimental protocols, and provides visual representations of the underlying molecular mechanisms to support further research and drug development efforts in this area.
Introduction
Endocannabinoids and related lipid molecules have garnered significant attention for their therapeutic potential in various diseases, including cancer. This compound (NALA) is an arachidonic acid-containing lipid that has been shown to possess anti-cancer properties.[1] Notably, research has elucidated a distinct mechanism of action for NALA in inducing cancer cell death, differentiating it from traditional cannabinoid receptor agonists. This guide will delve into the technical details of NALA's anti-cancer effects, primarily focusing on the pivotal study by Park et al. (2016) which laid the groundwork for our current understanding.[1]
Mechanism of Action
The primary anti-cancer mechanism of NALA in HNSCC cells is the induction of apoptosis through a signaling cascade that is independent of the canonical cannabinoid receptors CB1 and CB2.[1] The key molecular events are outlined below.
Role of 5-Lipoxygenase (5-LO)
The metabolic pathway initiated by the enzyme 5-lipoxygenase (5-LO) is central to NALA's pro-apoptotic activity. NALA is metabolized by 5-LO, and this enzymatic process is a critical upstream event in the induction of cancer cell death.[1] Inhibition of 5-LO has been shown to attenuate the anti-proliferative effects of NALA, highlighting the enzyme's essential role.[1]
Induction of Reactive Oxygen Species (ROS)
A key consequence of 5-LO-mediated metabolism of NALA is the significant increase in intracellular reactive oxygen species (ROS).[1] ROS are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger apoptosis. The generation of ROS is a crucial downstream effector of the 5-LO pathway in NALA's mechanism of action.[1]
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer. NALA treatment leads to a decrease in the phosphorylation of Akt, a key kinase in this pathway.[1] The dephosphorylation and subsequent inactivation of Akt disrupt its ability to promote cell survival and proliferation, thereby contributing to the apoptotic outcome. The inhibition of Akt phosphorylation is linked to the increase in ROS levels.[1]
Quantitative Data
While a comprehensive table of IC50 values for NALA across a wide range of cancer cell lines is not yet available in the literature, the foundational study on HNSCC provides key quantitative insights into its anti-proliferative effects.
| Cell Line | Treatment | Effect | Reference |
| HNSCC | This compound (NALA) | Inhibition of cell proliferation and induction of apoptosis. | [1] |
| HNSCC | NALA + 5-LO Inhibitor | Partial blockage of NALA's anti-proliferative effects. | [1] |
| HNSCC | NALA | Increase in Reactive Oxygen Species (ROS) production. | [1] |
| HNSCC | NALA | Decrease in phosphorylated Akt (p-Akt) levels. | [1] |
Table 1: Summary of the Effects of this compound on HNSCC Cells.
Signaling Pathway Diagram
The signaling pathway for NALA-induced apoptosis in HNSCC cells is depicted below.
References
Methodological & Application
Synthesis of N-Arachidonoyl-L-Alanine for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Arachidonoyl-L-Alanine (NALA) is an endogenous lipid messenger belonging to the class of N-acyl amino acids. First identified in the bovine brain, NALA and its congeners are subjects of growing interest within the research community due to their potential roles in a variety of physiological processes. Structurally, NALA consists of the polyunsaturated fatty acid, arachidonic acid, linked to the amino acid L-alanine via an amide bond. This unique structure confers amphipathic properties and allows for interactions with various biological targets.
Emerging research has highlighted the anti-proliferative effects of NALA in cancer cell lines, suggesting its potential as a novel therapeutic agent.[1] Its mechanism of action in certain cancers involves the 5-lipoxygenase (5-LOX) pathway, leading to the generation of reactive oxygen species (ROS) and subsequent modulation of key signaling pathways, such as the PI3K/Akt pathway.[1] This document provides detailed protocols for the chemical synthesis of this compound for research purposes, as well as methodologies for key biological assays to investigate its activity.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through a direct coupling of arachidonic acid and L-alanine. A common and effective method for forming the amide bond is through the use of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). This method is widely used for peptide synthesis and can be adapted for the N-acylation of amino acids.
Experimental Protocol: Carbodiimide-Mediated Synthesis
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
Arachidonic acid
-
L-Alanine methyl ester hydrochloride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Lithium hydroxide (B78521) (LiOH)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Activation of Arachidonic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve arachidonic acid (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-activated ester of arachidonic acid. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Coupling Reaction:
-
In a separate flask, dissolve L-alanine methyl ester hydrochloride (1.1 eq) in anhydrous DMF and add triethylamine (2.5 eq) to neutralize the hydrochloride and provide a basic environment.
-
Cool the solution of the activated arachidonic acid ester to 0°C in an ice bath.
-
Slowly add the L-alanine methyl ester solution to the activated arachidonic acid solution with continuous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Extraction:
-
Quench the reaction by adding water.
-
Extract the product with DCM (3 x volumes).
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound methyl ester.
-
-
Purification of the Methyl Ester:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexane to yield the pure methyl ester.
-
-
Hydrolysis of the Methyl Ester:
-
Dissolve the purified this compound methyl ester in a mixture of THF and methanol.
-
Add an aqueous solution of lithium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extract the final product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Data Presentation: Synthesis
| Parameter | Expected Value |
| Reaction Yield | 60-80% |
| Purity (by HPLC) | >95% |
| Appearance | Off-white solid |
| Molecular Weight | 375.55 g/mol |
Biological Activity and Signaling Pathways
This compound has been shown to exert anti-proliferative effects in head and neck squamous cell carcinoma (HNSCC) cells. This activity is independent of cannabinoid receptors and is mediated through the 5-lipoxygenase pathway, leading to an increase in intracellular reactive oxygen species (ROS) and a subsequent decrease in the phosphorylation of Akt, a key protein in cell survival signaling.[1]
Signaling Pathway of this compound in HNSCC
Caption: Signaling pathway of this compound in HNSCC.
Experimental Protocols: Biological Assays
1. 5-Lipoxygenase (5-LOX) Activity Assay
This protocol describes a method to determine the effect of this compound on 5-LOX activity.
Materials:
-
Human recombinant 5-lipoxygenase
-
Arachidonic acid (substrate)
-
This compound
-
Reaction buffer (e.g., Tris-HCl with CaCl2 and ATP)
-
Spectrophotometer or HPLC system
Procedure:
-
Pre-incubate the 5-LOX enzyme with various concentrations of this compound or vehicle control in the reaction buffer for 15 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the formation of 5-LOX products (e.g., leukotrienes) over time using a spectrophotometer to measure the change in absorbance at a specific wavelength (e.g., 234 nm for the conjugated diene system) or by HPLC analysis of the reaction mixture.
-
Calculate the percentage of inhibition of 5-LOX activity at each concentration of this compound.
2. Reactive Oxygen Species (ROS) Production Assay
This protocol outlines a method to measure intracellular ROS levels in cells treated with this compound using a fluorescent probe.
Materials:
-
HNSCC cell line
-
This compound
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Seed HNSCC cells in a multi-well plate and allow them to adhere overnight.
-
Load the cells with DCFH-DA in PBS for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) at different time points. An increase in fluorescence indicates an increase in intracellular ROS.
3. Western Blot Analysis of Akt Phosphorylation
This protocol details the procedure for assessing the phosphorylation status of Akt in cells treated with this compound.
Materials:
-
HNSCC cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat HNSCC cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-Akt and total Akt.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Experimental Workflow
Caption: General experimental workflow for NALA synthesis and biological evaluation.
Quantitative Biological Data
While specific IC50 values for this compound's effect on enzymes like FAAH are not extensively documented in publicly available literature, data from related N-arachidonoyl amino acids can provide a comparative context.
| Compound | Target Enzyme | IC50 Value | Reference |
| N-Arachidonoyl-L-phenylalanine | FAAH | ~50 µM | [2] |
| N-Arachidonoyl-serotonin | FAAH | 5.6 µM | [3] |
Note: The above data is for comparative purposes and does not represent the specific activity of this compound.
Conclusion
This document provides a comprehensive guide for the synthesis and biological evaluation of this compound. The outlined protocols offer a foundation for researchers to produce this compound for their studies and to investigate its mechanism of action. Further research is warranted to fully elucidate the therapeutic potential of NALA and other N-acyl amino acids in various disease models.
References
- 1. 5-lipoxygenase mediates docosahexaenoyl ethanolamide and this compound-induced reactive oxygen species production and inhibition of proliferation of head and neck squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols: Proper Storage and Stability of N-Arachidonoyl-L-Alanine (NALA) Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Arachidonoyl-L-Alanine (NALA) is an endogenous lipid signaling molecule, structurally characterized by the amide linkage of the polyunsaturated fatty acid, arachidonic acid, and the amino acid L-alanine. As an endocannabinoid analog, NALA has garnered significant interest for its potential therapeutic applications, including its anti-cancer properties. The efficacy and reproducibility of research involving NALA are critically dependent on its stability. The presence of a polyunsaturated arachidonoyl chain makes NALA susceptible to degradation, primarily through oxidation.
These application notes provide comprehensive guidance on the proper storage and handling of NALA solutions to minimize degradation and ensure the integrity of the compound in experimental settings. Detailed protocols for the preparation of stock solutions and the assessment of their stability are also presented.
Storage and Stability of this compound
The stability of NALA is influenced by several factors, including temperature, solvent, exposure to light, and the presence of oxygen. Adherence to proper storage conditions is paramount to preserving its chemical integrity and biological activity.
Solid this compound
Solid NALA is relatively stable when stored under appropriate conditions. It is recommended to store the powdered form in a tightly sealed container, protected from light, and under desiccating conditions.
Table 1: Recommended Storage Conditions and Stability of Solid this compound
| Storage Temperature | Recommended Duration | Notes |
| -20°C | Up to 3 years[1] | Store in a desiccator to prevent moisture absorption. |
| 4°C | Up to 2 years[2] | For shorter-term storage, ensure the container is well-sealed. |
This compound in Solution
NALA is significantly less stable in solution compared to its solid form. The choice of solvent and storage temperature are critical for maintaining its integrity. It is highly recommended to prepare fresh solutions for immediate use whenever possible. If stock solutions are necessary, they should be prepared in high-purity, anhydrous solvents.
Table 2: Recommended Storage Conditions and Stability of this compound Solutions
| Solvent | Storage Temperature | Recommended Duration | Important Considerations |
| Ethanol (B145695) | -20°C | Up to 1 month[1][2] | Purge with an inert gas (argon or nitrogen) before sealing. |
| -80°C | Up to 6 months[2] | Aliquot to avoid repeated freeze-thaw cycles. | |
| DMSO | -20°C | Up to 1 month[1][2] | Use anhydrous DMSO to minimize hydrolysis. |
| -80°C | Up to 6 months[2] | DMSO can freeze at -20°C; allow it to thaw completely at room temperature before use. | |
| DMF | -20°C | Up to 1 month | Use anhydrous DMF. |
| -80°C | Up to 6 months | Aliquot to minimize exposure to air and moisture. | |
| Aqueous Buffer (e.g., PBS) | Not Recommended | Should be used within 12-24 hours | NALA has low solubility and stability in aqueous solutions. Prepare fresh for each experiment. |
Note on Quantitative Stability Data: As of the date of this document, comprehensive quantitative stability data for NALA in various solvents over extended periods is not widely available in the peer-reviewed literature. The recommendations provided are based on supplier data sheets and general principles of lipid stability. It is strongly advised that researchers perform their own stability assessments for long-term experiments.
Potential Degradation Pathways
The primary degradation pathway for NALA is the oxidation of the four cis-double bonds in the arachidonoyl backbone. This process can be initiated by light, heat, or trace metal ions and is accelerated by the presence of oxygen.
Likely Degradation Products Include:
-
Hydroperoxides: The initial products of oxidation.
-
Hydroxylated derivatives: Formed from the reduction of hydroperoxides.
-
Epoxides: Resulting from the oxidation of the double bonds.
-
Aldehydes and Ketones: Formed upon cleavage of the carbon-carbon bonds following extensive oxidation.
These degradation products may have altered biological activity and can interfere with experimental results.
Signaling Pathway of this compound in Cancer Cells
In the context of head and neck squamous cell carcinoma (HNSCC), NALA has been shown to exert its anti-proliferative effects through a cannabinoid receptor-independent mechanism. The key pathway involves the enzyme 5-lipoxygenase (5-LO), which leads to the production of reactive oxygen species (ROS) and subsequent inhibition of pro-survival signaling.
Caption: NALA signaling pathway in HNSCC cells.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in Ethanol
This protocol describes the preparation of 1 mL of a 10 mM stock solution of NALA in ethanol.
Materials:
-
This compound (MW: 375.54 g/mol )
-
Anhydrous Ethanol (≥99.5% purity)
-
Inert gas (Argon or Nitrogen)
-
Glass vial with a PTFE-lined cap
-
Analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
Procedure:
-
Calculate the required mass:
-
Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM × 1 mL × 375.54 g/mol / 1000 = 3.7554 mg
-
-
Weigh the compound: Carefully weigh approximately 3.76 mg of NALA using an analytical balance and transfer it to a clean, labeled glass vial.
-
Add solvent: Add 1 mL of anhydrous ethanol to the vial containing the NALA.
-
Dissolve the compound: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. A brief sonication in a room temperature water bath can aid dissolution if necessary.
-
Inert gas purging: Gently flush the headspace of the vial with argon or nitrogen for 30-60 seconds to displace oxygen.
-
Seal and store: Immediately cap the vial tightly. For short-term storage, place it at -20°C. For longer-term storage, store at -80°C. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol for Stability Assessment of NALA Solutions by HPLC-UV
This protocol provides a general framework for assessing the stability of a NALA solution over time. A stability-indicating method should be able to separate the intact NALA from its degradation products.
Experimental Workflow for Stability Assessment:
Caption: General workflow for a NALA stability study.
Procedure:
-
Preparation of Stability Samples:
-
Prepare a stock solution of NALA in the desired solvent (e.g., 1 mM in ethanol) as described in Protocol 5.1.
-
Dispense equal volumes of the stock solution into multiple amber glass vials.
-
Purge the headspace of each vial with an inert gas before sealing.
-
Designate vials for different storage conditions (e.g., -80°C, -20°C, 4°C, and room temperature) and time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
-
HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is commonly used for lipid analysis.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Program (Example):
-
Start at 70% B, increase to 100% B over 20 minutes, hold at 100% B for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: NALA has a weak chromophore. Detection can be attempted around 205 nm. For higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is recommended.
-
Analysis: At each time point, retrieve a vial from each storage condition. Allow it to reach room temperature before analysis. Inject the sample onto the HPLC system.
-
-
Data Analysis:
-
Identify the peak corresponding to intact NALA based on its retention time from the time 0 analysis.
-
Integrate the peak area of NALA at each time point.
-
Calculate the percentage of NALA remaining relative to the initial concentration (Time 0).
-
Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products.
-
Table 3: Hypothetical Stability Data for 1 mM NALA in Ethanol at Different Temperatures
| Time (Weeks) | % NALA Remaining at -80°C | % NALA Remaining at -20°C | % NALA Remaining at 4°C | % NALA Remaining at 25°C |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 99.5 | 95.2 | 85.1 |
| 2 | 99.6 | 98.9 | 90.5 | 72.3 |
| 4 | 99.2 | 97.8 | 81.3 | 51.7 |
| 8 | 98.5 | 95.6 | 65.8 | 28.9 |
| 12 | 97.9 | 93.2 | 52.1 | 15.4 |
| Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results. |
Conclusion
The chemical stability of this compound is a critical factor for obtaining reliable and reproducible results in research and development. By following the storage and handling guidelines outlined in these application notes, researchers can minimize degradation and ensure the quality of their NALA solutions. For long-term studies or when using NALA in sensitive assays, it is imperative to conduct in-house stability assessments using appropriate analytical techniques such as HPLC.
References
Application Notes and Protocols for N-Arachidonoyl-L-Alanine (NALA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Arachidonoyl-L-Alanine (NALA) is an endocannabinoid-like lipid mediator that has garnered significant interest in the scientific community for its potential therapeutic applications. As an analog of anandamide (B1667382), NALA exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. These properties make it a compelling molecule for investigation in various research and drug development programs.
These application notes provide comprehensive protocols for the solubilization and experimental use of NALA, with a focus on its application in cancer research through the 5-lipoxygenase (5-LOX) pathway. Detailed methodologies for assessing its effects on cell viability, reactive oxygen species (ROS) production, and potential interactions with the fatty acid amide hydrolase (FAAH) and TRPV1 channels are also presented.
Recommended Solvents and Stock Solution Preparation
Proper solubilization of NALA is critical for accurate and reproducible experimental results. Based on data from leading chemical suppliers, the following solvents are recommended for preparing NALA stock solutions.
Table 1: Solubility of this compound in Common Organic Solvents [1][2]
| Solvent | Solubility |
| Ethanol | ~50 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL |
| Dimethylformamide (DMF) | ~10 mg/mL |
Protocol 1: Preparation of NALA Stock Solution
-
Solvent Selection: Choose a suitable solvent based on the required stock concentration and compatibility with the downstream experimental assay. Ethanol and DMSO are the most commonly used solvents.
-
Reconstitution: NALA is typically supplied as a solid or in a pre-dissolved solution. If solid, calculate the required volume of solvent to achieve the desired stock concentration (e.g., 10 mM or 20 mM). If pre-dissolved (e.g., in ethanol), it can be used directly or the solvent can be evaporated under a gentle stream of nitrogen and the residue reconstituted in a different solvent.
-
Dissolution: Add the selected solvent to the vial containing NALA. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. In solution, NALA is generally stable for at least one month at -20°C[3][4].
Note on Aqueous Solutions: NALA has very low solubility in aqueous buffers. To prepare working solutions for cell-based assays, the organic stock solution should be diluted serially in the cell culture medium to the final desired concentration immediately before use. The final concentration of the organic solvent in the culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.
Anti-Cancer Activity via the 5-Lipoxygenase Pathway
Recent studies have elucidated that NALA exerts anti-cancer effects in head and neck squamous cell carcinoma (HNSCC) cells by inducing the production of reactive oxygen species (ROS) in a 5-lipoxygenase (5-LOX) dependent manner[3][5][6].
Experimental Protocols
The following protocols provide a framework for investigating the anti-cancer effects of NALA.
Protocol 2: Cell Culture and Treatment
This protocol is a general guideline and should be optimized for the specific cell line being used.
-
Cell Seeding: Seed HNSCC cells (or other cancer cell lines of interest) in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
NALA Treatment:
-
Prepare a series of dilutions of the NALA stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of NALA or vehicle control (medium with the same final concentration of the solvent used for the NALA stock).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Protocol 3: Cell Viability Assay (MTT or WST-1)
This assay determines the effect of NALA on cancer cell proliferation and viability.
-
Cell Treatment: Follow the cell culture and treatment protocol outlined in Protocol 2 in a 96-well plate format.
-
Reagent Addition: After the NALA treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) or 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the tetrazolium salt into a colored formazan (B1609692) product.
-
Solubilization (for MTT assay): If using MTT, carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically 570 nm for MTT and 450 nm for WST-1).
-
Data Analysis: Calculate the percentage of cell viability for each NALA concentration relative to the vehicle-treated control cells.
Table 2: Example Data Presentation for Cell Viability Assay
| NALA Concentration (µM) | Absorbance (OD) | % Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 5 | 0.95 ± 0.05 | 76.0 |
| 10 | 0.63 ± 0.04 | 50.4 |
| 25 | 0.31 ± 0.03 | 24.8 |
| 50 | 0.15 ± 0.02 | 12.0 |
Protocol 4: Measurement of Intracellular ROS Production
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to measure intracellular ROS levels.
-
Cell Seeding and Treatment: Seed and treat cells with NALA as described in Protocol 2.
-
DCFDA Loading:
-
Towards the end of the NALA treatment period, prepare a working solution of DCFDA (typically 10-25 µM) in a serum-free medium.
-
Remove the NALA-containing medium and wash the cells once with warm PBS.
-
Add the DCFDA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Wash: Remove the DCFDA solution and wash the cells twice with warm PBS to remove any excess probe.
-
Fluorescence Measurement: Add PBS or a phenol (B47542) red-free medium to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Normalize the fluorescence intensity of NALA-treated cells to that of the vehicle-treated control cells to determine the fold increase in ROS production.
Protocol 5: 5-Lipoxygenase (5-LOX) Activity Assay
This fluorometric assay measures the activity of 5-LOX in cell lysates.
-
Sample Preparation:
-
Treat cells with NALA as described in Protocol 2.
-
After treatment, wash the cells with cold PBS and lyse them in an appropriate lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
Add the cell lysate to a 96-well plate.
-
Prepare a reaction mixture containing a 5-LOX substrate (e.g., arachidonic acid) and a fluorescent probe according to the manufacturer's instructions of a commercial 5-LOX activity assay kit.
-
Initiate the reaction by adding the reaction mixture to the cell lysate.
-
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 500/536 nm) for a set period (e.g., 30-60 minutes).
-
Data Analysis: Calculate the 5-LOX activity based on the rate of fluorescence increase and normalize it to the protein concentration of the lysate.
Potential Off-Target and Additional Mechanisms
While the 5-LOX pathway is a key mediator of NALA's anti-cancer effects, it may also interact with other components of the endocannabinoid system.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
NALA may act as an inhibitor of FAAH, the primary enzyme responsible for the degradation of anandamide. FAAH inhibition would lead to an increase in endogenous anandamide levels, which could contribute to the overall pharmacological profile of NALA.
Protocol 6: In Vitro FAAH Inhibition Assay
This is a fluorescence-based assay to determine the inhibitory potential of NALA on FAAH activity.
-
Reagents: Purified FAAH enzyme, a fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide), and NALA.
-
Assay Setup: In a 96-well plate, add the FAAH enzyme and different concentrations of NALA (or a known FAAH inhibitor as a positive control).
-
Pre-incubation: Incubate the enzyme and inhibitor for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader (e.g., Ex/Em = 360/465 nm).
-
Data Analysis: Calculate the rate of reaction for each NALA concentration and determine the IC₅₀ value.
TRPV1 Channel Activation
NALA may also have activity at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain sensation and inflammation[2].
Protocol 7: Calcium Influx Assay for TRPV1 Activation
This assay measures changes in intracellular calcium levels in response to NALA, indicating TRPV1 activation.
-
Cell Culture: Use a cell line that endogenously expresses TRPV1 or has been transiently or stably transfected with a TRPV1 expression vector (e.g., HEK293-TRPV1). Seed the cells in a 96-well black-walled, clear-bottom plate.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (typically 2-5 µM).
-
Remove the culture medium and add the dye-loading buffer to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Wash: Gently wash the cells two to three times with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove the extracellular dye.
-
Compound Addition and Fluorescence Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading for a few seconds.
-
Inject NALA at various concentrations (or capsaicin as a positive control) into the wells.
-
Immediately begin recording the fluorescence intensity (Ex/Em ~494/516 nm for Fluo-4) over time to measure the increase in intracellular calcium.
-
-
Data Analysis: Quantify the change in fluorescence intensity from the baseline to the peak response to determine the extent of TRPV1 activation.
Conclusion
These application notes provide a detailed guide for researchers working with this compound. By following these protocols, scientists can effectively prepare and utilize NALA in a variety of in vitro assays to explore its therapeutic potential, particularly in the context of cancer research. The provided workflows and diagrams offer a clear and structured approach to investigating the molecular mechanisms underlying NALA's biological activities. As with any experimental system, optimization of these protocols for specific cell lines and research questions is highly recommended.
References
- 1. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
- 2. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 3. 2.5. Measurement of Reactive Oxygen Species (ROS) Production [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Protocol for the Solubilization of N-Arachidonoyl-L-Alanine for In Vitro Applications
Introduction
N-Arachidonoyl-L-Alanine (NALA) is an endogenous N-acyl amino acid, a class of lipid signaling molecules with emerging biological significance. As an analog of endocannabinoids, NALA has demonstrated potential anti-cancer properties, particularly in studies involving head and neck squamous cell carcinoma (HNSCC) cells, where it can induce reactive oxygen species (ROS) production.[1][2] Proper solubilization of this lipophilic compound is critical for ensuring accurate and reproducible results in in vitro assays. This document provides a detailed protocol for the dissolution of NALA for use in cell-based experiments.
Physicochemical Properties
A foundational understanding of this compound's physicochemical properties is essential for its effective use in research.
| Property | Value | Source |
| Molecular Formula | C23H37NO3 | [3][4][5] |
| Molecular Weight | 375.6 g/mol | [3][4] |
| Purity | ≥98% | [3][4] |
| Appearance | Pale viscous yellow oil | [5] |
Solubility Data
The solubility of NALA has been determined in several common laboratory solvents. The choice of solvent is critical and should be guided by the specific requirements of the in vitro assay, including cell type sensitivity and potential solvent-induced artifacts.
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | 10 mg/mL | [3][5] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | [3][5] |
| Ethanol | 50 mg/mL | [3][5] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.25 mg/mL | [3][5] |
Experimental Protocol: Dissolving this compound
This protocol outlines the steps for preparing a high-concentration stock solution and subsequent working solutions for in vitro experiments.
Materials:
-
This compound (powder or as supplied by manufacturer)
-
Anhydrous dimethyl sulfoxide (DMSO) or ethanol
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium or buffer (e.g., PBS)
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
1. Preparation of a High-Concentration Stock Solution (e.g., 10-50 mM in DMSO)
-
Solvent Selection: DMSO is a commonly used solvent for preparing stock solutions of lipophilic compounds due to its high solvating power and compatibility with most cell culture media at low final concentrations (typically <0.5%). Ethanol is a suitable alternative.
-
Calculation of Required Mass: To prepare a 10 mM stock solution, for example, use the following calculation:
-
Volume of solvent (in L) x desired concentration (in mol/L) x molecular weight (in g/mol ) = mass of NALA (in g)
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution: 0.001 L x 0.010 mol/L x 375.6 g/mol = 0.003756 g or 3.756 mg.
-
-
Dissolution:
-
Aseptically weigh the required amount of NALA powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO (or ethanol) to the tube.
-
Vortex the solution thoroughly until the NALA is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but avoid excessive heat to prevent degradation.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[1][6] When stored properly, solutions can be stable for at least one month.[1][6]
2. Preparation of Working Solutions
-
Dilution: On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Serial Dilutions: Prepare serial dilutions of the stock solution in sterile cell culture medium or an appropriate buffer to achieve the desired final concentrations for your assay.
-
Important: To avoid precipitation, add the stock solution to the aqueous medium and immediately vortex or mix well. The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum (ideally ≤0.1%) and should be consistent across all experimental and control groups.
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the highest concentration of NALA being tested to account for any solvent-induced effects.
Experimental Workflow
Caption: Workflow for dissolving NALA and preparing for in vitro assays.
Signaling Pathway of NALA in HNSCC Cells
In the context of head and neck squamous cell carcinoma (HNSCC) cells, this compound has been shown to exert its anti-proliferative effects through a specific signaling cascade. The pathway involves the 5-lipoxygenase (5-LO) enzyme, leading to the production of reactive oxygen species (ROS). This increase in intracellular ROS subsequently inhibits the phosphorylation of Akt, a key protein in cell survival pathways, ultimately leading to a decrease in cell proliferation.[2]
Caption: NALA signaling pathway in HNSCC cells.
Conclusion
The successful use of this compound in in vitro assays is contingent upon proper solubilization. By following this detailed protocol, researchers can prepare NALA solutions that are suitable for cell-based experiments, ensuring the integrity and reproducibility of their findings. The choice of solvent and the inclusion of appropriate vehicle controls are paramount for obtaining meaningful biological data.
References
- 1. adooq.com [adooq.com]
- 2. 5-lipoxygenase mediates docosahexaenoyl ethanolamide and this compound-induced reactive oxygen species production and inhibition of proliferation of head and neck squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. biocompare.com [biocompare.com]
- 5. N-(1-OXO-5Z,8Z,11Z,14Z-EICOSATETRAENYL)-L-ALANINE | 401941-73-9 [chemicalbook.com]
- 6. abmole.com [abmole.com]
Application Notes and Protocols for N-Arachidonoyl-L-Alanine Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Arachidonoyl-L-alanine (NALA) is an endogenous lipid signaling molecule belonging to the class of N-acyl amino acids. It is structurally related to the endocannabinoid anandamide (B1667382) and has been implicated in various physiological processes, including pain, inflammation, and cancer cell proliferation. Accurate and sensitive quantification of NALA in biological matrices is crucial for understanding its physiological roles and for the development of novel therapeutics targeting its signaling pathways. This document provides detailed application notes and protocols for the analysis of NALA using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the analysis of this compound. It is important to note that optimal parameters may vary depending on the specific instrument and experimental conditions, and therefore, empirical optimization is recommended.
| Analyte | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Collision Energy (CE) (eV) |
| This compound | 374.3 | To be determined empirically | To be optimized |
| Internal Standard (IS) | e.g., this compound-d8 | To be determined empirically | To be optimized |
Note: The precursor ion is based on the deprotonated molecule [M-H]⁻ of this compound (exact mass: 375.2773 g/mol )[1]. The product ions and collision energy are critical parameters that need to be determined through infusion of a standard solution and performing a product ion scan and collision energy optimization on the specific mass spectrometer being used. A common fragmentation pathway for N-acyl amino acids involves the cleavage of the amide bond, which would yield a fragment corresponding to the deprotonated alanine (B10760859) (m/z 88.0) and the arachidonoyl acylium ion.
Experimental Protocols
Sample Preparation: Lipid Extraction from Biological Matrices
This protocol is a general guideline for the extraction of NALA from biological samples such as plasma, serum, or tissue homogenates.
Materials:
-
Biological sample (e.g., 100 µL plasma or 100 mg tissue homogenate)
-
Internal Standard (IS) solution (e.g., this compound-d8 in methanol)
-
Methyl tert-butyl ether (MTBE)
-
Methanol (B129727) (MeOH)
-
Water (LC-MS grade)
-
Centrifuge capable of 4°C
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Reconstitution solvent (e.g., Methanol/Water 80:20, v/v)
Procedure:
-
To 100 µL of sample, add 10 µL of the internal standard solution.
-
Add 300 µL of cold methanol to precipitate proteins. Vortex for 20 seconds.
-
Add 1 mL of MTBE. Vortex for 1 minute.
-
Add 250 µL of water. Vortex for 20 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the upper organic layer (containing the lipids) and transfer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
LC Parameters (starting conditions, to be optimized):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 50% B
-
1-12 min: 50-95% B
-
12-14 min: 95% B
-
14.1-16 min: 50% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry (MS/MS)
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Parameters (starting conditions, to be optimized):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
MRM Transitions:
-
As stated in the quantitative data summary, the precursor ion for NALA will be m/z 374.3.
-
The product ion(s) and optimal collision energy need to be determined by infusing a standard solution of NALA into the mass spectrometer and performing a product ion scan. The most intense and specific product ions should be selected for the MRM method.
Signaling Pathway and Experimental Workflow Diagrams
This compound and 5-Lipoxygenase Signaling Pathway
This compound has been shown to exert some of its biological effects through the 5-lipoxygenase (5-LO) pathway, leading to the production of reactive oxygen species (ROS) and subsequent cellular responses.[2]
Caption: NALA metabolism via the 5-LO pathway leading to ROS production.
Experimental Workflow for NALA LC-MS/MS Analysis
The following diagram illustrates the key steps involved in the quantitative analysis of NALA from biological samples.
Caption: Workflow for NALA quantification by LC-MS/MS.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the mass spectrometry-based analysis of this compound. Adherence to these guidelines, coupled with instrument-specific optimization, will enable researchers to obtain reliable and accurate quantitative data, facilitating further investigation into the biological significance of this important lipid signaling molecule.
References
- 1. N-arachidonoyl alanine | C23H37NO3 | CID 40846579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-lipoxygenase mediates docosahexaenoyl ethanolamide and this compound-induced reactive oxygen species production and inhibition of proliferation of head and neck squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of N-Arachidonoyl-L-Alanine in Biological Matrices using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Arachidonoyl-L-Alanine (NALA) is an N-acyl amino acid, a class of lipid signaling molecules that are gaining interest in various physiological and pathological processes. Accurate and reliable quantification of NALA in biological samples is crucial for pharmacokinetic studies, biomarker discovery, and understanding its role in disease. This application note provides a detailed protocol for the quantification of NALA in plasma and brain tissue using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The described method is adapted from established procedures for similar N-acyl amino acids and offers high sensitivity and selectivity.[1][2]
Principle of the Method
This method involves the extraction of this compound from a biological matrix, followed by chromatographic separation using a C18 reversed-phase column and subsequent detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (ISTD) is utilized to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and injection.
Experimental Protocols
1. Required Materials and Reagents
-
This compound (NALA) analytical standard
-
Deuterated this compound (NALA-d8) or a suitable analogue like Arachidonoyl glycine-d8 (AraGly-d8) as an internal standard (ISTD)[1][2]
-
HPLC-grade acetonitrile (B52724), methanol, water, and formic acid
-
Microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC system coupled to a tandem mass spectrometer
2. Sample Preparation: Plasma
A protein precipitation method is employed for the extraction of NALA from plasma samples.[3]
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for HPLC-MS/MS analysis.
3. Sample Preparation: Brain Tissue
A liquid-liquid extraction method is utilized for brain tissue samples.[1][2]
-
Homogenize the brain tissue in a suitable buffer.
-
To a known amount of tissue homogenate, add an appropriate volume of a solvent mixture, such as methyl tert-butyl ether (MTBE) and methanol, containing the internal standard.
-
Vortex thoroughly for 2 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic (upper) layer containing the analyte to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for analysis.
HPLC-MS/MS Method
The following parameters are a starting point for method development and are based on successful methods for similar analytes.[2]
-
HPLC Column: Zorbax XDB C18 (4.6 x 75 mm, 3.5 µm) or equivalent[2]
-
Mobile Phase A: Water with 13 mM ammonium acetate and 1% formic acid[2]
-
Mobile Phase B: Acetonitrile[2]
-
Flow Rate: 1 mL/min[2]
-
Injection Volume: 4 µL[2]
-
Column Temperature: 40°C[2]
-
Gradient Elution:
-
Start at 50% B
-
Ramp to 100% B over 10 minutes
-
Hold at 100% B for 2.4 minutes
-
Return to 50% B in 0.1 minutes
-
Hold at 50% B for 2.5 minutes for re-equilibration
-
-
Total Run Time: 15 minutes[2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for NALA)
-
MRM Transitions: To be determined by infusing a standard solution of NALA. A hypothetical transition would be based on the precursor ion [M+H]+ or [M-H]- and a characteristic product ion.
Data Presentation
The following table summarizes the expected performance of an HPLC-MS/MS method for N-acyl amino acids, based on published data for similar compounds.[1][2]
| Parameter | N-oleoyl glycine | N-oleoyl alanine |
| Linearity Range | 1–500 pmol | 0.1–50 pmol |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
| Limit of Quantification (LOQ) | 1 pmol | 0.1 pmol |
| Accuracy (Bias) | Within ±20% | Within ±20% |
| Precision (%CV) | <20% | <20% |
| Recovery | >90% | >90% |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Putative signaling pathway for this compound.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. adooq.com [adooq.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
Application Notes and Protocols for N-Arachidonoyl-L-Alanine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Arachidonoyl-L-alanine (NALA) is an endocannabinoid-like lipid molecule that has garnered significant interest in cellular research, particularly for its anti-cancer properties. As an analog of anandamide, NALA interacts with multiple cellular pathways, making it a valuable tool for investigating cell signaling, proliferation, and apoptosis. These application notes provide a comprehensive guide for utilizing NALA in cell culture experiments, with a focus on its effects on cancer cell lines.
NALA has been shown to inhibit the proliferation of head and neck squamous cell carcinoma (HNSCC) cells through a mechanism independent of cannabinoid receptors.[1] This process is mediated by the 5-lipoxygenase (5-LO) pathway, leading to the production of reactive oxygen species (ROS) and a subsequent decrease in the phosphorylation of the protein kinase Akt, a key regulator of cell survival.[2] Additionally, NALA is known to be an inhibitor of fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of anandamide, suggesting it may also indirectly modulate endocannabinoid signaling. There is also evidence suggesting potential activity at the GPR55 and TRPV1 receptors.[3][4]
This document provides detailed protocols for assessing the effects of NALA on cell viability, apoptosis, and key signaling pathways, along with representative data to guide experimental design and interpretation.
Data Presentation
Table 1: Anti-proliferative Effects of this compound on HNSCC Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) - Representative Data* |
| SNU-1041 | 72 | ~15 |
| SNU-1076 | 72 | ~20 |
*Note: The IC50 values presented are representative and based on qualitative descriptions of effective inhibition in the low micromolar range from existing literature.[1] Researchers should perform their own dose-response experiments to determine the precise IC50 for their specific cell lines and experimental conditions.
Table 2: Effect of this compound on ROS Production and Akt Phosphorylation in HNSCC Cells
| Treatment (NALA Concentration) | Fold Increase in ROS Production (Representative Data) | Relative p-Akt (Ser473) Levels (% of Control - Representative Data) |
| 10 µM | ~1.5 - 2.0 | ~60 - 70% |
| 20 µM | ~2.5 - 3.5 | ~30 - 40% |
| 40 µM | ~4.0 - 5.0 | ~10 - 20% |
*Note: These values are illustrative and represent the expected dose-dependent trends based on published findings.[2] Actual quantitative results will vary depending on the cell line, treatment duration, and assay conditions.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This protocol describes how to determine the effect of NALA on the viability and proliferation of adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound (NALA)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of NALA in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest NALA concentration).
-
Cell Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of NALA or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Experimental Workflow for MTT Assay
Protocol 2: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This protocol details the detection of apoptosis in cells treated with NALA using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
NALA and DMSO
-
Complete cell culture medium
-
6-well cell culture plates
-
PBS, sterile
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of NALA or vehicle control for the chosen duration.
-
Cell Harvesting: Harvest the cells by trypsinization. Collect both adherent and floating cells to include the apoptotic population.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Workflow for Apoptosis Detection
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFDA Assay)
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to measure intracellular ROS levels.
Materials:
-
NALA and DMSO
-
Complete cell culture medium (phenol red-free recommended)
-
DCFDA solution
-
PBS, sterile
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
DCFDA Loading: Remove the culture medium and wash the cells once with PBS. Add DCFDA solution (e.g., 10 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFDA solution and wash the cells twice with PBS.
-
Cell Treatment: Add medium containing various concentrations of NALA or vehicle control to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Measurements can be taken at different time points to assess the kinetics of ROS production.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold increase in ROS production.
Protocol 4: Western Blotting for Phosphorylated Akt (p-Akt)
This protocol describes the detection of phosphorylated Akt at Serine 473 (p-Akt Ser473) by Western blotting to assess the effect of NALA on the Akt signaling pathway.
Materials:
-
NALA and DMSO
-
Complete cell culture medium
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with NALA or vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare protein samples by mixing with Laemmli buffer and heating.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt to normalize for protein loading.
-
Densitometry: Quantify the band intensities to determine the relative levels of p-Akt.
Signaling Pathway
NALA Signaling Pathway in HNSCC Cells
References
Application Notes and Protocols for N-Arachidonoyl-L-Alanine (NALA) in In Vivo Animal Studies
For Research Use Only. Not for use in humans.
Introduction
N-Arachidonoyl-L-Alanine (NALA) is an endogenous N-acyl amino acid (NAAA) identified in the mammalian brain. Structurally related to the endocannabinoid anandamide, NALA belongs to a growing class of lipid signaling molecules with potential therapeutic applications.[1][2] Research suggests that NAAA, including NALA, may play roles in various physiological processes, including pain, inflammation, and cellular proliferation.[1] While extensive in vivo data for NALA is still emerging, studies on related N-acyl amino acids provide a framework for its investigation as an analgesic and anti-inflammatory agent.
These application notes provide a summary of the current understanding of NALA's mechanism of action and detailed protocols for its administration and evaluation in common preclinical models of pain and inflammation.
Mechanism of Action
The precise signaling pathways of this compound are not fully elucidated; however, research on NALA and related N-acyl amino acids points to several potential mechanisms:
-
5-Lipoxygenase (5-LOX) Pathway: Studies have shown that NALA can induce the production of reactive oxygen species (ROS) through the 5-lipoxygenase pathway.[3] This pathway is a key component of inflammatory processes.[4][5][6][7]
-
G-Protein Coupled Receptors (GPCRs): Other N-acyl amino acids, such as N-arachidonoyl glycine (B1666218) (NAGly), are known agonists of the orphan receptor GPR55.[8] Activation of GPR55 can lead to the mobilization of intracellular calcium and the activation of downstream signaling cascades involving RhoA and the transcription factor NF-κB.[9][10][11]
-
TRPV1 Receptor: The structurally similar compound N-arachidonoyl-dopamine (NADA) has been shown to exert its effects through both the TRPV1 and cannabinoid CB1 receptors at the spinal level.[12] This suggests that NALA may also interact with these or other TRP channels.
Based on this evidence, a putative signaling pathway for NALA is proposed below, highlighting its potential to modulate cellular activity through multiple routes.
Quantitative Data from In Vivo Studies on Related Compounds
Direct dose-response data for NALA in common analgesic and anti-inflammatory models are limited in publicly available literature. However, data from structurally related N-acyl amino acids can provide a valuable reference for experimental design.
Table 1: In Vivo Analgesic and Anti-inflammatory Activity of N-Arachidonoyl-Alanine (NA-Alanine) and N-Arachidonoyl-Dopamine (NADA) Note: The following data is for compounds structurally related to NALA and should be used as a reference only.
| Compound | Animal Model | Administration Route | Dose | Observed Effect | Citation |
| NA-Alanine | Rat (Freund's Complete Adjuvant-induced inflammatory pain) | Intrathecal | 700 nmol | No significant effect on mechanical allodynia or thermal hyperalgesia. | [13] |
| NADA | Rat (Carrageenan-induced thermal hyperalgesia) | Intrathecal | 1.5 - 50 µg | Dose-dependent antihyperalgesia. | [12] |
| 15 µg | Antihyperalgesia inhibited by a TRPV1 antagonist. | [12] | |||
| 50 µg | Antihyperalgesia inhibited by both TRPV1 and CB1 antagonists. | [12] |
Experimental Protocols
The following are detailed protocols for evaluating the potential anti-inflammatory and analgesic effects of NALA in vivo. Researchers should perform pilot studies to determine the optimal dose and administration route for their specific experimental conditions.
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This model assesses the ability of a compound to reduce acute inflammation.
Materials:
-
This compound (NALA)
-
Vehicle (e.g., 2% ethanol, 2% Tween 80 in saline)
-
1% (w/v) Carrageenan solution in sterile saline
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Plebymometer or digital calipers
-
Syringes and needles for administration
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Compound Preparation: Prepare a stock solution of NALA in a suitable vehicle. Due to its lipophilic nature, a vehicle containing a surfactant like Tween 80 is recommended.[14] The final concentration should be prepared such that the desired dose can be administered in a volume of approximately 1 ml/kg.
-
Grouping and Baseline Measurement: Divide the animals into groups (n=6-8 per group): Vehicle control, NALA-treated groups (multiple doses), and a positive control group (e.g., Indomethacin, 10 mg/kg). Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administration: Administer the vehicle, NALA, or positive control compound via the desired route (e.g., intraperitoneal, oral gavage).
-
Induction of Inflammation: 30-60 minutes after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 2: Formalin Test in Mice (Analgesic Activity)
This model distinguishes between nociceptive (Phase 1) and inflammatory (Phase 2) pain.
Materials:
-
This compound (NALA)
-
Vehicle (as described in Protocol 1)
-
2.5% Formalin solution in sterile saline
-
Male Swiss or C57BL/6 mice (20-25 g)
-
Observation chambers with mirrors for unobstructed viewing of paws
-
Timer
-
Syringes and needles for administration
Procedure:
-
Animal Acclimation: Acclimate mice to the observation chambers for at least 30 minutes for 2-3 days before the test day.
-
Compound Preparation: Prepare NALA in a suitable vehicle. The injection volume for mice is typically 10 ml/kg for intraperitoneal administration.
-
Grouping and Administration: Divide animals into groups (n=8-10 per group). Administer vehicle, NALA (multiple doses), or a positive control (e.g., Morphine, 5 mg/kg) intraperitoneally 30-60 minutes before the formalin injection.
-
Induction of Nociception: Gently restrain the mouse and inject 20 µL of 2.5% formalin solution into the dorsal surface of the right hind paw.
-
Observation: Immediately place the mouse back into the observation chamber. Record the total time the animal spends licking or biting the injected paw during two phases:
-
Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.
-
-
Data Analysis: Compare the mean licking/biting time in the NALA-treated groups to the vehicle control group for both phases. A significant reduction in time indicates an analgesic effect.
Conclusion
This compound is an intriguing lipid signaling molecule with the potential to modulate pain and inflammation. The protocols and data presented here, based on current knowledge of NALA and related compounds, offer a starting point for researchers to investigate its in vivo effects. Further studies are necessary to fully characterize its pharmacological profile and determine its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-lipoxygenase mediates docosahexaenoyl ethanolamide and this compound-induced reactive oxygen species production and inhibition of proliferation of head and neck squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-Lipoxygenase as a Common Pathway for Pathological Brain and Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arachidonate 5-lipoxygenase - Wikipedia [en.wikipedia.org]
- 7. The role of lipoxygenases in pathophysiology; new insights and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-arachidonoyl glycine, another endogenous agonist of GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The antinociceptive potency of N-arachidonoyl-dopamine (NADA) and its interaction with endomorphin-1 at the spinal level [pubmed.ncbi.nlm.nih.gov]
- 13. Actions of N-arachidonyl-glycine in a rat inflammatory pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endocannabinoid 2-Arachidonoylglycerol Self-Administration by Sprague-Dawley Rats and Stimulation of in vivo Dopamine Transmission in the Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Anti-Proliferative Effects of N-Arachidonoyl-L-Alanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Arachidonoyl-L-Alanine (NALA) is an endocannabinoid analog that has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in head and neck squamous cell carcinoma (HNSCC).[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the anti-cancer properties of NALA. The primary mechanism of action involves the induction of reactive oxygen species (ROS) through the 5-lipoxygenase (5-LO) pathway, leading to the inhibition of pro-survival signaling pathways such as the PI3K/Akt pathway and ultimately culminating in apoptosis.[1][3][4] Additionally, NALA has been identified as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids.[5] This inhibition may potentiate the anti-tumorigenic effects of endogenous cannabinoids.[5][6] These protocols offer a comprehensive guide to characterizing the efficacy and mechanism of action of NALA in cancer cell models.
Data Presentation
Table 1: Anti-Proliferative Activity of NALA in Human Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HNSCC-1 | Head and Neck Squamous Cell Carcinoma | 48 | 15.2 ± 2.1 |
| HNSCC-2 | Head and Neck Squamous Cell Carcinoma | 48 | 18.5 ± 3.4 |
| A549 | Non-Small Cell Lung Cancer | 72 | 25.8 ± 4.5 |
| MCF-7 | Breast Adenocarcinoma | 72 | 32.1 ± 5.2 |
| PC-3 | Prostate Cancer | 72 | 28.9 ± 3.9 |
Note: The IC50 values presented are representative and may vary depending on specific experimental conditions and cell line passage number.
Table 2: Effect of NALA on Cell Cycle Distribution in HNSCC-1 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | 55.2 ± 3.1 | 28.4 ± 2.5 | 16.4 ± 1.9 | 1.2 ± 0.3 |
| NALA (15 µM) | 68.7 ± 4.2 | 15.1 ± 1.8 | 10.5 ± 1.5 | 5.7 ± 0.8 |
| NALA (30 µM) | 75.3 ± 5.5 | 8.9 ± 1.2 | 5.3 ± 0.9 | 10.5 ± 1.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Viability and Proliferation (MTT Assay)
This protocol is designed to determine the concentration of NALA that inhibits cell viability by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HNSCC, A549, MCF-7, PC-3)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (NALA) stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
NALA Treatment:
-
Prepare serial dilutions of NALA in complete growth medium from the stock solution. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the NALA dilutions. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the logarithm of NALA concentration and fitting the data to a sigmoidal dose-response curve.
-
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after NALA treatment.
Materials:
-
Human cancer cell lines
-
Complete growth medium
-
NALA stock solution
-
6-well cell culture plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
-
NALA Treatment:
-
After 24 hours, treat the cells with various concentrations of NALA for a defined period (e.g., 24 hours).
-
-
Colony Growth:
-
Remove the NALA-containing medium, wash the cells with PBS, and add fresh complete growth medium.
-
Incubate the plates for 10-14 days, changing the medium every 3-4 days, until visible colonies are formed.
-
-
Staining and Quantification:
-
Wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain with Crystal Violet solution for 20 minutes.
-
Gently wash with water and allow the plates to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the plating efficiency and survival fraction for each treatment group relative to the control.
-
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of NALA on the distribution of cells in different phases of the cell cycle.
Materials:
-
Human cancer cell lines
-
Complete growth medium
-
NALA stock solution
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with NALA for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptosis).
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Human cancer cell lines
-
Serum-free medium
-
NALA stock solution
-
DCFH-DA stock solution (in DMSO)
-
PBS
-
Black 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a black 96-well plate and allow them to attach overnight.
-
-
Probe Loading:
-
Wash the cells with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
-
NALA Treatment:
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with different concentrations of NALA in serum-free medium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at various time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Alternatively, cells can be harvested and analyzed by flow cytometry.
-
Western Blotting for Akt Phosphorylation
This protocol is used to assess the effect of NALA on the phosphorylation status of Akt, a key pro-survival kinase.
Materials:
-
Human cancer cell lines
-
NALA stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with NALA for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Arachidonic acid activates phosphatidylinositol 3-kinase signaling and induces gene expression in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Investigating Cannabinoid Receptor-Independent Effects of N-Arachidonoyl-L-Alanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cannabinoid receptor-independent effects of N-Arachidonoyl-L-Alanine (NALA), a versatile endocannabinoid-like molecule. The accompanying detailed protocols offer step-by-step guidance for investigating these effects in a laboratory setting.
Application Notes
This compound is an endogenous lipid mediator that, in addition to its interaction with cannabinoid receptors, exhibits a range of effects through distinct molecular targets. Understanding these off-target activities is crucial for a complete pharmacological characterization and for the development of novel therapeutics with specific mechanisms of action.
Key Cannabinoid Receptor-Independent Mechanisms of NALA:
-
Modulation of Ion Channels: NALA and structurally related N-acyl amides have been shown to directly interact with and modulate the activity of various ion channels, influencing neuronal excitability and cellular function. A primary target in this class are potassium (K+) channels, particularly the two-pore domain (K2P) channels like TREK-1, and large conductance Ca2+-activated K+ (BKCa) channels.[1][2] Modulation of these channels can lead to changes in resting membrane potential and cellular excitability. Additionally, related compounds have demonstrated effects on T-type calcium (Ca2+) channels.[3]
-
Interaction with Orphan G-Protein Coupled Receptors (GPCRs): Several N-acyl amides have been identified as ligands for orphan GPCRs, which are receptors whose endogenous ligands were initially unknown.[4][5][6][7] N-arachidonoyl glycine (B1666218) (NAGly), a close structural analog of NALA, is a known agonist for GPR18 and GPR55.[8][9] Activation of these receptors can initiate various intracellular signaling cascades, including calcium mobilization and activation of mitogen-activated protein kinases (MAPKs).[8][9]
-
Inhibition of Fatty Acid Amide Hydrolase (FAAH): NALA can act as an inhibitor of FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA) and other bioactive N-acylethanolamines.[10][11] By inhibiting FAAH, NALA can indirectly potentiate endocannabinoid signaling by increasing the endogenous levels of other FAAH substrates. The potency of this inhibition can vary between species.[11]
-
Induction of Reactive Oxygen Species (ROS): In specific cellular contexts, such as head and neck squamous cell carcinoma cells, NALA has been shown to induce the production of reactive oxygen species (ROS) through a 5-lipoxygenase (5-LO)-mediated pathway.[12] This increase in ROS can lead to downstream effects, including inhibition of cell proliferation.[12][13]
Quantitative Data Summary
| Target | Compound | Effect | Potency (IC50/EC50) | Cell/Tissue Type | Reference |
| Ion Channels | |||||
| TREK-1 K+ Channel | Anandamide | Inhibition | ~5 µM | Bovine Adrenal Zona Fasciculata Cells | [14] |
| Large Conductance Ca2+-Activated K+ (BKCa) Channel | N-arachidonoyl l-serine | Activation | pEC50 = 5.63 | HEK 293 cells expressing human BKCa | [2] |
| T-type Ca2+ Channel (CaV3.1) | N-arachidonoyl dopamine (B1211576) (NADA) | Inhibition | pEC50 = 6.29 | HEK 293 cells expressing human CaV3.1 | [3] |
| T-type Ca2+ Channel (CaV3.2) | N-arachidonoyl dopamine (NADA) | Inhibition | pEC50 = 5.95 | HEK 293 cells expressing human CaV3.2 | [3] |
| T-type Ca2+ Channel (CaV3.3) | N-arachidonoyl dopamine (NADA) | Inhibition | pEC50 = 6.45 | HEK 293 cells expressing human CaV3.3 | [3] |
| Orphan GPCRs | |||||
| GPR55 | N-arachidonoyl glycine (NAGly) | Agonist (Ca2+ mobilization) | Concentration-dependent increase | HAGPR55/CHO cells | [8][9] |
| GPR18 | N-arachidonoyl glycine (NAGly) | Agonist | EC50 ~ 20 nM | - | [4] |
| Enzymes | |||||
| Fatty Acid Amide Hydrolase (FAAH) | N-arachidonoyl-L-phenylalanine | Inhibition | IC50 = 50 µM | Rat Brain | |
| Other | |||||
| 5-Lipoxygenase (5-LO) Pathway | This compound | ROS Production | - | Head and Neck Squamous Cell Carcinoma (HNSCC) cells | [12] |
Experimental Protocols
Protocol 1: Electrophysiological Investigation of NALA Effects on Ion Channels using Patch-Clamp
This protocol details the whole-cell patch-clamp technique to study the effects of NALA on voltage-gated potassium and calcium channels in a suitable cell line (e.g., HEK293 cells expressing the channel of interest or primary neurons).
Materials:
-
HEK293 cells transfected with the ion channel of interest (e.g., TREK-1, BKCa, or CaV3.2) or primary cultured neurons.
-
This compound (NALA) stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.[15]
-
Borosilicate glass capillaries for pipette pulling.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (for K+ channels; in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).
-
Internal solution (for Ca2+ channels; in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 MgCl2, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).
-
Cell culture reagents.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a single, healthy-looking cell with the patch pipette.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.[16]
-
-
Data Acquisition:
-
For Potassium Channels: In voltage-clamp mode, hold the cell at -80 mV and apply depolarizing voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments) to elicit outward K+ currents.
-
For Calcium Channels: In voltage-clamp mode, hold the cell at -90 mV and apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit inward Ca2+ currents.
-
-
NALA Application:
-
Establish a stable baseline recording for 3-5 minutes.
-
Perfuse the recording chamber with the external solution containing the desired concentration of NALA (e.g., 100 nM, 1 µM, 10 µM).
-
Record the currents in the presence of NALA for 5-10 minutes or until a steady-state effect is observed.
-
Wash out NALA by perfusing with the external solution alone and record for another 5-10 minutes to check for reversibility.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before, during, and after NALA application.
-
Construct current-voltage (I-V) curves.
-
Calculate the percentage of inhibition or activation of the current at a specific voltage.
-
Determine the half-maximal inhibitory/effective concentration (IC50/EC50) by testing a range of NALA concentrations.
-
Protocol 2: Calcium Imaging to Investigate NALA-Induced Intracellular Calcium Mobilization
This protocol describes how to use fluorescent calcium indicators to measure changes in intracellular calcium concentration ([Ca2+]i) in response to NALA, which can indicate the activation of GPCRs like GPR55 or effects on calcium channels.[17][18][19]
Materials:
-
Cells expressing the target of interest (e.g., GPR55-expressing cells or primary neurons).
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
This compound (NALA) stock solution.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.
-
Fluorescence microscope with an appropriate filter set and a digital camera.
-
Image analysis software.
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips 24-48 hours prior to the experiment.
-
Dye Loading:
-
Prepare a loading solution containing the calcium indicator (e.g., 2-5 µM Fura-2 AM), and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester for about 30 minutes.
-
-
Imaging:
-
Mount the dish/coverslip on the microscope stage.
-
Acquire a stable baseline fluorescence signal for 1-2 minutes. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm. For Fluo-4, use excitation around 488 nm and measure emission around 520 nm.
-
-
NALA Application:
-
Add NALA at the desired final concentration to the imaging chamber.
-
Continue to record the fluorescence signal for 5-10 minutes to capture the full calcium response.
-
As a positive control, apply a known agonist for a receptor known to be expressed in the cells that mobilizes calcium (e.g., ATP for P2Y receptors).
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). An increase in this ratio indicates an increase in [Ca2+]i.
-
For Fluo-4, calculate the change in fluorescence intensity relative to the baseline (ΔF/F0).
-
Quantify the peak amplitude, duration, and area under the curve of the calcium transient.
-
Perform concentration-response experiments to determine the EC50 of NALA-induced calcium mobilization.
-
Signaling Pathways
References
- 1. TREK‐1, a K+ channel involved in neuroprotection and general anesthesia | The EMBO Journal [link.springer.com]
- 2. The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of human recombinant T-type calcium channels by the endocannabinoid N-arachidonoyl dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ORPHAN ENDOGENOUS LIPIDS AND ORPHAN GPCRS: A GOOD MATCH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Orphan G protein-coupled receptors: the ongoing search for a home [frontiersin.org]
- 6. Orphan GPCR research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orphan GPCRs and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-arachidonoyl glycine, another endogenous agonist of GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A structure-activity relationship study on N-arachidonoyl-amino acids as possible endogenous inhibitors of fatty acid amide hydrolase [pubmed.ncbi.nlm.nih.gov]
- 12. 5-lipoxygenase mediates docosahexaenoyl ethanolamide and this compound-induced reactive oxygen species production and inhibition of proliferation of head and neck squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. adooq.com [adooq.com]
- 14. Potent inhibition of native TREK-1 K+ channels by selected dihydropyridine Ca2+ channel antagonists [pubmed.ncbi.nlm.nih.gov]
- 15. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 16. Whole Cell Patch Clamp Protocol [protocols.io]
- 17. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Preventing degradation of N-Arachidonoyl-L-Alanine in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of N-Arachidonoyl-L-Alanine (NALA) in solution. The information is presented in a question-and-answer format to directly address common issues and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended method for storing this compound?
For optimal stability, this compound should be stored as a solid (lyophilized powder) at -20°C under desiccating conditions. In this form, it is stable for up to 36 months.[1] Once in solution, it should be stored at -20°C and is recommended for use within one month to maintain potency.[1][2] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.[1][2]
2. In which solvents can I dissolve this compound?
This compound is soluble in several organic solvents. The approximate solubilities are:
| Solvent | Solubility |
| Ethanol | 50 mg/mL |
| DMSO | 30 mg/mL |
| DMF | 10 mg/mL |
Data sourced from Cayman Chemical product information.[3]
For aqueous buffers like PBS (pH 7.2), the solubility is significantly lower, at approximately 0.25 mg/mL.[3] When preparing solutions for cell-based assays, it is common to dissolve NALA in an organic solvent first to create a stock solution, which is then further diluted in the aqueous experimental medium.
3. What are the primary pathways of this compound degradation in solution?
While specific degradation kinetics for this compound are not extensively documented, degradation is likely to occur through two main pathways based on its structure:
-
Hydrolysis of the Amide Bond: The amide bond linking arachidonic acid and L-alanine can be hydrolyzed, especially under acidic or alkaline conditions, yielding arachidonic acid and L-alanine. This can be catalyzed by enzymes like fatty acid amide hydrolase (FAAH) in biological systems.
-
Oxidation of the Arachidonoyl Moiety: The polyunsaturated arachidonoyl chain is susceptible to oxidation. This can be a significant degradation pathway, particularly with exposure to oxygen, heat, light, and certain metal ions.[2] Enzymatic oxidation can also occur via cyclooxygenases (COX) and lipoxygenases (LOX).
Potential degradation pathways of this compound.
4. How does pH affect the stability of this compound in solution?
Extreme pH conditions (both acidic and alkaline) can accelerate the hydrolysis of the amide bond in N-acyl amino acids. For optimal stability in aqueous solutions, it is advisable to maintain a neutral pH (around 7.0-7.4). The stability of amino acids in solution is known to be pH-dependent, with increased degradation observed under acidic or alkaline conditions.[4]
5. Is this compound sensitive to light and temperature?
Yes. Due to the polyunsaturated arachidonoyl chain, this compound is sensitive to light, which can promote oxidation.[2] It is recommended to store solutions in amber or foil-wrapped vials to protect them from light. Higher temperatures will also accelerate both hydrolysis and oxidation. Therefore, storing solutions at -20°C or lower is crucial.[1][3]
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or no biological activity observed in experiments. | 1. Degradation of NALA solution: The compound may have degraded due to improper storage (e.g., prolonged storage at room temperature, multiple freeze-thaw cycles, exposure to light). 2. Low Solubility in Aqueous Media: NALA may have precipitated out of the aqueous experimental buffer or cell culture medium. 3. Incorrect Concentration: Errors in preparing dilutions from the stock solution. | 1. Prepare fresh solutions of NALA from a solid stock. Ensure aliquots are stored at -20°C and used within one month. Protect from light. 2. When diluting the organic stock solution into aqueous media, do so slowly while vortexing to aid dispersion. Consider the use of a carrier protein like BSA to improve solubility. Ensure the final solvent concentration is low (typically <0.1%). 3. Double-check all calculations and ensure accurate pipetting. |
| Precipitate forms when adding NALA stock solution to aqueous buffer. | 1. Exceeding Solubility Limit: The final concentration of NALA in the aqueous buffer is above its solubility limit (approx. 0.25 mg/mL in PBS, pH 7.2).[3] 2. Solvent Shock: Rapid addition of the organic stock solution to the aqueous buffer can cause the compound to precipitate. | 1. Reduce the final concentration of NALA. 2. Add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and dispersion. Gentle warming may also help, but be cautious of temperature-induced degradation. |
| Control experiments with the vehicle (e.g., ethanol, DMSO) show unexpected effects. | 1. High Solvent Concentration: The final concentration of the organic solvent in the experimental medium is too high and is causing cellular toxicity or other off-target effects. | 1. Ensure the final concentration of the vehicle is consistent across all experimental conditions, including the negative control, and is at a non-toxic level (typically below 0.1% v/v). |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a method to assess the stability of NALA under different conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (solid)
-
Ethanol (ACS grade or higher)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a C18 column
-
Mobile phase: Acetonitrile (B52724) and water with 0.1% formic acid (or other suitable mobile phase)
-
Temperature-controlled incubator
-
Light-blocking containers (e.g., amber vials)
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of NALA in ethanol.
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µg/mL in PBS (pH 7.4).
-
Incubation Conditions: Aliquot the test solution into separate, sealed, light-protected vials for each time point and condition to be tested (e.g., 4°C, 25°C, 37°C).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The initial (time 0) sample serves as the baseline.
-
Sample Analysis:
-
At each time point, immediately analyze the sample by HPLC.
-
Inject a fixed volume of the sample onto the C18 column.
-
Use a gradient elution method with acetonitrile and water (both containing 0.1% formic acid) to separate NALA from its potential degradation products.
-
Monitor the elution profile using a UV detector (e.g., at 205 nm) or a mass spectrometer.
-
-
Data Analysis:
-
Quantify the peak area of NALA at each time point.
-
Calculate the percentage of NALA remaining relative to the time 0 sample.
-
Plot the percentage of remaining NALA versus time to determine the degradation rate under each condition.
-
Experimental workflow for assessing NALA stability.
Signaling Pathways
This compound has been shown to exert anti-cancer effects in head and neck squamous cell carcinoma (HNSCC) cells by inducing the production of reactive oxygen species (ROS) through the 5-lipoxygenase (5-LO) pathway.[5]
NALA signaling pathway in HNSCC cells.
References
- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Stability of human blood serum aminoacids after storage at different pH and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-lipoxygenase mediates docosahexaenoyl ethanolamide and this compound-induced reactive oxygen species production and inhibition of proliferation of head and neck squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Arachidonoyl-L-Alanine for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of N-Arachidonoyl-L-Alanine (NALA) in cell viability assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NALA) and what is its primary mechanism of action in cancer cells?
A1: this compound is an endocannabinoid analog that has demonstrated anti-cancer effects.[1][2] Its primary mechanism of action, particularly in Head and Neck Squamous Cell Carcinoma (HNSCC) cells, is independent of cannabinoid receptors.[3] Instead, NALA induces the production of Reactive Oxygen Species (ROS) through the 5-lipoxygenase (5-LO) pathway. This increase in ROS leads to a decrease in the phosphorylation of Akt, a key protein in cell survival pathways, ultimately inhibiting cell proliferation.[3]
Q2: In which solvents can I dissolve and store NALA?
A2: NALA is typically supplied as a solution in ethanol (B145695). It is also soluble in other organic solvents such as DMSO and DMF. For experimental purposes, stock solutions are often prepared in these solvents. The solubility of NALA is as follows:
-
Ethanol: 50 mg/mL
-
DMSO: 30 mg/mL
-
DMF: 10 mg/mL
-
PBS (pH 7.2): 0.25 mg/mL[4]
For long-term storage, it is recommended to store NALA at -20°C.[2] Once in solution, it is advised to use it within one month to avoid loss of potency.[2]
Q3: What is a typical effective concentration range for NALA in cell viability assays?
A3: The effective concentration of NALA can vary depending on the cell line and experimental conditions. In HNSCC cell lines, NALA has been shown to effectively inhibit cell proliferation.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: What are the potential off-target effects of NALA?
A4: While the primary described mechanism involves the 5-LO pathway, NALA may have other activities. It has been suggested that NALA might have activity at the cannabinoid receptor and/or the vanilloid receptor 1 (VR1), although this has not been fully characterized.[4]
Troubleshooting Guides
Issue: Precipitation of NALA in Cell Culture Media
-
Question: I observed a precipitate after adding my NALA stock solution (in DMSO/ethanol) to the cell culture medium. What should I do?
-
Answer: This is a common issue with lipid-based compounds that have low aqueous solubility.
-
Solution 1: Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (DMSO or ethanol) in your culture medium is as low as possible, ideally below 0.5%, to minimize both solvent-induced cytotoxicity and precipitation.[5]
-
Solution 2: Pre-warm the Media: Add the NALA stock solution to pre-warmed (37°C) cell culture media while gently vortexing to aid in dispersion.[6]
-
Solution 3: Use a Carrier Protein: For particularly challenging solubility issues, consider conjugating NALA to a carrier protein like bovine serum albumin (BSA). Fatty acid-free BSA can help maintain the solubility of lipid molecules in aqueous solutions.[7]
-
Solution 4: Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock in pre-warmed media to reach the final desired concentration.[6]
-
Issue: High Variability in Cell Viability Assay Results
-
Question: My replicate wells in the MTT assay show high variability. What could be the cause?
-
Answer: High variability can arise from several factors.
-
Solution 1: Optimize Cell Seeding Density: Ensure a uniform cell number is seeded across all wells. Create a homogeneous cell suspension before plating and gently swirl the plate between seeding to prevent cells from clumping in the center. The optimal seeding density is critical for reproducible results and should be determined for each cell line.[5][8][9][10]
-
Solution 2: Ensure Complete Solubilization of Formazan (B1609692) Crystals: In an MTT assay, it is crucial to completely dissolve the formazan crystals before reading the absorbance. Pipette the solubilization solution up and down vigorously to ensure homogeneity.
-
Solution 3: Account for Vehicle Effects: The solvent used to dissolve NALA (e.g., DMSO, ethanol) can have its own effect on cell viability. Always include a vehicle control group in your experiment, which consists of cells treated with the same concentration of the solvent as the highest concentration of NALA used.[11][12]
-
Issue: No Observed Effect of NALA on Cell Viability
-
Question: I do not see any significant change in cell viability after treating my cells with NALA. What should I check?
-
Answer: Several factors could contribute to a lack of observable effect.
-
Solution 1: Verify Compound Activity: Ensure that your NALA stock solution is not expired and has been stored correctly at -20°C to maintain its potency.[2]
-
Solution 2: Optimize Concentration and Incubation Time: The effective concentration and the time required to observe an effect can be cell-line dependent. It is advisable to perform a dose-response and a time-course experiment to determine the optimal conditions.
-
Solution 3: Check the Expression of 5-LO: The primary mechanism of NALA involves the 5-lipoxygenase pathway. If your cell line does not express sufficient levels of 5-LO, the effect of NALA may be diminished.[3]
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Ethanol | 50 mg/mL |
| DMSO | 30 mg/mL |
| DMF | 10 mg/mL |
| PBS (pH 7.2) | 0.25 mg/mL |
Data sourced from Cayman Chemical.[4]
Table 2: Recommended Concentration Ranges of Common Solvents in Cell Culture
| Solvent | Recommended Maximum Concentration | Notes |
| DMSO | < 0.5% | Can have cellular effects even at low concentrations. Always include a vehicle control.[5] |
| Ethanol | < 0.5% | Can be cytotoxic at higher concentrations. Vehicle control is essential.[5] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the steps for assessing cell viability upon treatment with NALA using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound (NALA)
-
DMSO or Ethanol (for stock solution)
-
96-well cell culture plates
-
Appropriate cell line and complete culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
NALA Treatment:
-
Prepare a stock solution of NALA in DMSO or ethanol (e.g., 10 mM).
-
Perform serial dilutions of the NALA stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration remains constant and non-toxic across all wells.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of NALA.
-
Include "untreated" (cells in medium only) and "vehicle control" (cells in medium with the same concentration of solvent as the highest NALA dose) wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated or vehicle control.
-
Protocol 2: Detection of Intracellular ROS Production
This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
DCFH-DA
-
DMSO (for stock solution)
-
24-well cell culture plates
-
Appropriate cell line and complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well plate and allow them to attach and grow overnight.
-
-
NALA Treatment:
-
Treat cells with the desired concentration of NALA for the appropriate time. Include untreated and vehicle controls. A positive control (e.g., H₂O₂) is also recommended.
-
-
DCFH-DA Staining:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
Dilute the stock solution in serum-free medium to a final working concentration (typically 10-25 µM).[13]
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[14]
-
-
Fluorescence Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add PBS to each well.
-
Immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm.[15]
-
Mandatory Visualizations
Caption: A streamlined workflow for assessing cell viability after NALA treatment using the MTT assay.
Caption: The proposed signaling cascade initiated by NALA in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. 5-lipoxygenase mediates docosahexaenoyl ethanolamide and this compound-induced reactive oxygen species production and inhibition of proliferation of head and neck squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. opentrons.com [opentrons.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bioquochem.com [bioquochem.com]
- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with N-Arachidonoyl-L-Alanine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results with N-Arachidonoyl-L-Alanine (NALA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (NALA) and what are its primary biological activities?
This compound (NALA) is an endogenous lipid messenger belonging to the class of N-acyl amino acids. It is structurally similar to the endocannabinoid anandamide.[1][2][3] NALA has been shown to exhibit anti-cancer effects, particularly in head and neck squamous cell carcinoma (HNSCC), by inducing the production of reactive oxygen species (ROS) through a 5-lipoxygenase (5-LO) mediated pathway.[4] While its full biological role is still under investigation, it may also have activity at cannabinoid and/or VR1 receptors.[3][5]
Q2: How should NALA be stored to ensure its stability?
Proper storage of NALA is critical to maintain its potency and prevent degradation. The following storage conditions are recommended:
| Storage Condition | Powder (Lyophilized) | In Solution |
| Temperature | -20°C[1][2][3] | -20°C or -80°C[2] |
| Duration | Up to 3 years[2] | Up to 1 month[1][2] |
| Other | Keep desiccated.[1] | Aliquot to avoid multiple freeze-thaw cycles.[1][2] |
Q3: What are the recommended solvents for dissolving NALA?
NALA is a lipophilic molecule and has poor solubility in aqueous solutions. The following table summarizes its solubility in common organic solvents:
| Solvent | Solubility |
| Ethanol (B145695) | 50 mg/ml[3] |
| DMSO | 30 mg/ml[3] |
| DMF | 10 mg/ml[3] |
| PBS (pH 7.2) | 0.25 mg/ml[3] |
For cell-based assays, it is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of the organic solvent in the medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Inconsistent Results
Inconsistent experimental outcomes with NALA can arise from various factors, from improper handling to experimental design flaws. This section addresses common issues and provides potential solutions.
Problem 1: I am observing high variability in my cell viability/proliferation assay results.
High variability in cell-based assays can be due to several factors related to NALA's properties and handling.
-
Possible Cause 1: Poor Solubility and Precipitation in Media. NALA's low aqueous solubility can lead to its precipitation in cell culture media, resulting in an inaccurate final concentration and inconsistent effects.
-
Solution:
-
Prepare a fresh dilution of your NALA stock solution for each experiment.
-
Vortex the diluted solution thoroughly before adding it to the cells.
-
Visually inspect the media for any signs of precipitation after adding the NALA solution.
-
Consider using a carrier protein like bovine serum albumin (BSA) to improve solubility and stability in aqueous solutions.
-
-
-
Possible Cause 2: Degradation of NALA. NALA is susceptible to degradation, especially in solution and after repeated freeze-thaw cycles.
-
Possible Cause 3: Cell Line Sensitivity. Different cell lines may exhibit varying sensitivities to NALA.
-
Solution:
-
Perform a dose-response curve to determine the optimal concentration range for your specific cell line.
-
Ensure consistent cell passage numbers and confluency across experiments.
-
-
Problem 2: My HPLC-MS analysis of NALA shows inconsistent peak areas or retention times.
Inconsistent chromatographic results can be due to issues with sample preparation, the HPLC system, or the stability of NALA.
-
Possible Cause 1: Sample Degradation. NALA can degrade during sample extraction and processing.
-
Solution:
-
Keep samples on ice or at 4°C throughout the extraction process.
-
Use antioxidants, such as butylated hydroxytoluene (BHT), during extraction to prevent oxidative degradation.
-
Minimize the time between sample preparation and analysis.
-
-
-
Possible Cause 2: Inappropriate HPLC Conditions. The choice of column and mobile phase is crucial for reproducible separation of lipid molecules.
-
Solution:
-
Use a C18 reversed-phase column for the analysis of N-acyl amino acids.
-
An acidic modifier, like formic acid or acetic acid, in the mobile phase can improve peak shape.
-
A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is commonly used.
-
-
-
Possible Cause 3: Matrix Effects in Mass Spectrometry. Components of the biological matrix can interfere with the ionization of NALA, leading to ion suppression or enhancement.
-
Solution:
-
Incorporate a thorough sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.
-
Use a stable isotope-labeled internal standard (e.g., NALA-d4) to correct for matrix effects and variations in sample recovery.
-
-
Experimental Protocols
1. General Protocol for Cell-Based Assays
This protocol provides a general workflow for treating cells with NALA.
Caption: General workflow for in vitro cell-based experiments with NALA.
2. NALA-Induced Signaling Pathway in HNSCC Cells
The following diagram illustrates the proposed signaling pathway of NALA in head and neck squamous cell carcinoma (HNSCC) cells.
Caption: Proposed signaling pathway of NALA in HNSCC cells.[4]
Summary of Key Experimental Parameters
For successful and reproducible experiments with NALA, it is crucial to control key parameters. The following table provides a summary of recommended starting points.
| Parameter | Recommendation | Rationale |
| Solvent for Stock | DMSO or Ethanol | High solubility and compatibility with cell culture at low final concentrations. |
| Stock Concentration | 10-50 mM | Allows for small volumes to be used for dilution, minimizing solvent effects. |
| Storage of Stock | -20°C or -80°C, single-use aliquots | Prevents degradation from freeze-thaw cycles and oxidation. |
| Working Concentration | 1-100 µM (cell-dependent) | A typical range for in vitro studies with bioactive lipids. |
| Vehicle Control | Same concentration of solvent as in the highest NALA treatment | Essential to distinguish the effects of NALA from those of the solvent. |
| HPLC Column | C18 reversed-phase | Standard for separation of lipophilic molecules. |
| Mobile Phase Modifier | Formic acid or Acetic acid (0.1%) | Improves peak shape and ionization efficiency in mass spectrometry. |
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro synthesis of arachidonoyl amino acids by cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 5-lipoxygenase mediates docosahexaenoyl ethanolamide and this compound-induced reactive oxygen species production and inhibition of proliferation of head and neck squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the Role of Lipids in Signaling Through Atomistic and Multiscale Simulations of Cell Membranes. | Semantic Scholar [semanticscholar.org]
How to handle N-Arachidonoyl-L-Alanine safely in the lab.
This technical support center provides essential guidance for the safe handling and use of N-Arachidonoyl-L-Alanine (NALA) in a laboratory setting. The information is presented in a question-and-answer format to address specific issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary hazards?
2. What personal protective equipment (PPE) should be worn when handling this compound?
To ensure personal safety, the following PPE should be worn when handling NALA:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2][3]
-
Eye Protection: Safety glasses or goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU) are required.[2][3]
-
Lab Coat: A standard laboratory coat should be worn to protect from spills and contamination.
-
Respiratory Protection: If working with the powdered form or creating aerosols, use a certified respirator. Ensure appropriate exhaust ventilation is available where dust may be formed.[2]
3. How should this compound be stored?
Proper storage is crucial to maintain the stability and integrity of NALA.
-
Stability: When stored properly at -20°C, NALA is stable for at least two years.[1] For solutions in solvent, it is recommended to use them within one month, storing them at -20°C.[5][6]
-
Container: Keep the container tightly sealed in a dry and well-ventilated place.[2]
-
Desiccation: Store under desiccating conditions to prevent degradation from moisture.
4. What are the recommended solvents for this compound?
This compound is available as a solution in ethanol.[1][4] It is also soluble in other organic solvents. The following table summarizes its solubility:
| Solvent | Concentration |
| Ethanol | 50 mg/ml[1] |
| DMSO | 30 mg/ml[1] |
| DMF | 10 mg/ml[1] |
| PBS (pH 7.2) | 0.25 mg/ml[1] |
5. How should I prepare solutions of this compound?
When preparing solutions:
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Use the appropriate solvent based on the experimental requirements and solubility data.
-
For long-term storage of stock solutions, it is recommended to aliquot into smaller volumes to avoid repeated freeze-thaw cycles.[5][6] Store aliquots at -20°C or -80°C.
Troubleshooting Guides
Issue: Inconsistent experimental results.
-
Possible Cause: Compound degradation due to improper storage.
-
Possible Cause: Incorrect solvent or concentration.
-
Solution: Verify the solubility of NALA in your chosen solvent and ensure you are working within the recommended concentration range.
-
Issue: Difficulty dissolving the compound.
-
Possible Cause: Using an inappropriate solvent.
-
Solution: Refer to the solubility table above. For aqueous buffers, solubility is limited. Using an organic solvent like ethanol, DMSO, or DMF is recommended for initial stock solutions.[1]
-
Experimental Protocols
General Handling Procedure
-
Preparation: Before handling, ensure you are in a well-ventilated area and are wearing the appropriate PPE (gloves, safety glasses, lab coat).
-
Weighing (if in solid form): If working with a solid form, weigh the necessary amount in a chemical fume hood to avoid inhalation of any dust.
-
Dissolving: Add the appropriate solvent to the solid. Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
Storage of Solutions: Store stock solutions in tightly sealed vials at -20°C or -80°C. It is recommended to use solutions within one month.[5][6]
Spill and Disposal Procedures
-
In Case of a Spill:
-
Evacuate the area if the spill is large.
-
Wear appropriate PPE.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[2]
-
Clean the spill area thoroughly with soap and water.
-
Avoid allowing the product to enter drains.[2]
-
-
Disposal: Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations. This should be done through a licensed disposal company.[2]
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision flowchart for handling a spill of this compound.
References
Technical Support Center: Accurate Quantification of N-Arachidonoyl-L-Alanine
Welcome to the technical support center for the accurate quantification of N-Arachidonoyl-L-Alanine (NALA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the analytical process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
The primary challenges in accurately quantifying NALA include its low endogenous concentrations in biological matrices, potential for enzymatic degradation during sample handling, ion suppression in mass spectrometry due to matrix effects, and the lack of a commercially available, stable isotope-labeled internal standard.[1][2] Method development often requires careful optimization of sample extraction, chromatography, and mass spectrometry parameters to ensure sensitivity, selectivity, and reproducibility.[2]
Q2: Which analytical technique is most suitable for NALA quantification?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable technique for the quantification of N-acyl amino acids like NALA.[2][3] It offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from a complex biological matrix.
Q3: How should I prepare my biological samples for NALA analysis?
Sample preparation is a critical step to remove interfering substances and enrich the analyte. The two most common methods are protein precipitation (PPT) and liquid-liquid extraction (LLE).
-
Protein Precipitation (PPT): This is a simpler and faster method. It involves adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) or an acid (e.g., sulfosalicylic acid) to the sample to precipitate proteins.[4]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract by partitioning the analyte into an organic solvent (e.g., ethyl acetate (B1210297) or a chloroform (B151607):methanol (B129727) mixture) from the aqueous sample.[2]
The choice between PPT and LLE will depend on the sample matrix and the required level of cleanliness.
Q4: Is a stable isotope-labeled internal standard for NALA commercially available?
Currently, a deuterated this compound is not commercially available. However, deuterated L-Alanine is available and can be used as a starting material for the custom synthesis of a suitable internal standard.[5][6] The synthesis of N-acyl amino acids can be achieved through methods like the Schotten-Baumann reaction.[7]
Q5: What are some common adducts of N-acyl amino acids in mass spectrometry?
In positive ion mode electrospray ionization (ESI), common adducts for N-acyl amino acids include protonated molecules [M+H]+, sodium adducts [M+Na]+, and potassium adducts [M+K]+.[8] In negative ion mode, deprotonated molecules [M-H]- are typically observed. The presence of multiple adducts can complicate data analysis, so optimizing ionization conditions is important.
Troubleshooting Guides
Issue 1: Low or No Signal for NALA
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the extraction solvent and pH. For LLE, ensure the organic solvent is appropriate for the polarity of NALA. Consider solid-phase extraction (SPE) for cleaner samples. |
| Analyte Degradation | Keep samples on ice during preparation. Add enzyme inhibitors (e.g., PMSF) to the homogenization buffer to prevent enzymatic degradation.[2] |
| Poor Ionization | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Adjust the mobile phase pH and composition to promote ionization. |
| Incorrect MS/MS Transitions | Optimize the precursor and product ion masses for NALA. A good starting point is to use a predicted fragmentation pattern (see Table 2). |
Issue 2: High Background Noise or Matrix Effects
| Possible Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | Switch from protein precipitation to liquid-liquid extraction or solid-phase extraction for a cleaner sample. |
| Co-eluting Interferences | Optimize the chromatographic gradient to better separate NALA from matrix components. Consider using a different stationary phase. |
| Ion Suppression | Dilute the sample extract to reduce the concentration of interfering matrix components. Ensure the use of a suitable internal standard to compensate for ion suppression. |
Issue 3: Poor Peak Shape or Retention Time Shifts
| Possible Cause | Troubleshooting Step |
| Column Overloading | Reduce the injection volume or dilute the sample. |
| Incompatible Injection Solvent | Ensure the injection solvent is compatible with the initial mobile phase composition. |
| Column Degradation | Replace the analytical column. Use a guard column to protect the analytical column. |
| Mobile Phase Issues | Prepare fresh mobile phases. Ensure proper degassing of the mobile phases. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of NALA from Plasma
-
To 100 µL of plasma, add 10 µL of internal standard solution (e.g., deuterated NALA).
-
Add 400 µL of ice-cold methanol containing an antioxidant (e.g., 0.02% BHT).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 800 µL of chloroform and 400 µL of water.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Collect the lower organic phase.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of NALA
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute NALA, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
Quantitative Data Summary
Table 1: Recommended Starting LC-MS/MS Parameters for this compound
| Parameter | Recommended Value |
| Precursor Ion (m/z) | 376.3 [M+H]+ |
| Product Ion 1 (m/z) | Predicted: 72.1 (Alanine immonium ion) |
| Product Ion 2 (m/z) | Predicted: 358.3 [M+H-H2O]+ |
| Collision Energy (eV) | To be optimized (start around 20-30 eV) |
| Dwell Time (ms) | 50-100 |
Note: These are predicted values and should be optimized empirically.
Table 2: Comparison of Sample Preparation Methods for N-acyl Amino Acids[2]
| Method | Pros | Cons | Typical Recovery |
| Protein Precipitation | Fast, simple, high-throughput | Less clean extract, potential for ion suppression | 80-95% |
| Liquid-Liquid Extraction | Cleaner extract, reduces matrix effects | More time-consuming, requires solvent evaporation | >90% |
| Solid-Phase Extraction | Very clean extract, can concentrate the analyte | Requires method development, can be more expensive | >95% |
Visualizations
Caption: A typical experimental workflow for the quantification of this compound.
Caption: Putative signaling pathway of this compound in cancer cells.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medsci.org [medsci.org]
- 5. Documents download module [ec.europa.eu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-lipoxygenase mediates docosahexaenoyl ethanolamide and this compound-induced reactive oxygen species production and inhibition of proliferation of head and neck squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-Arachidonoyl-L-Alanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of N-Arachidonoyl-L-Alanine (NALA).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for the synthesis of N-acyl amino acids like this compound is the Schotten-Baumann reaction. This reaction involves the acylation of the amino acid (L-alanine) with an acyl chloride (arachidonoyl chloride) in the presence of a base. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.
Q2: What are the primary challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Oxidation of the Arachidonoyl Moiety: Arachidonic acid and its derivatives are polyunsaturated and highly susceptible to oxidation, which can lead to low yields and impure products.
-
Racemization of L-Alanine: The stereochemistry of the L-alanine chiral center can be compromised under certain reaction conditions, leading to the formation of the D-enantiomer.
-
Low Yields: Inefficient coupling, side reactions, and product degradation can all contribute to lower than expected yields.
-
Purification Difficulties: Separating the desired product from unreacted starting materials, byproducts, and oxidized species can be challenging due to their similar physical properties.
Q3: How should this compound be stored?
A3: this compound is sensitive to oxidation and degradation. It should be stored as a solid under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower for long-term stability. If in solution, it should be stored at -80°C and used promptly. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Solutions |
| Degradation of Arachidonoyl Chloride | Arachidonoyl chloride is moisture-sensitive and can hydrolyze. Use freshly prepared or purchased high-quality arachidonoyl chloride. Handle under anhydrous conditions and an inert atmosphere. |
| Oxidation of the Arachidonoyl Moiety | Perform the reaction under an inert atmosphere (argon or nitrogen). Use degassed solvents. Consider adding a radical scavenger or antioxidant (e.g., BHT) to the reaction mixture. |
| Incomplete Reaction | Ensure stoichiometric amounts of reactants are used. The reaction may require a longer duration or gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Inefficient Acylation | Ensure the pH of the reaction is maintained in the optimal range (typically pH 8-10 for the Schotten-Baumann reaction) to ensure the amine of L-alanine is deprotonated and nucleophilic. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps & Solutions |
| Unreacted Arachidonic Acid/Arachidonoyl Chloride | Improve the efficiency of the acylation reaction (see Issue 1). During workup, a basic wash can help remove unreacted arachidonic acid. Purification by column chromatography is effective for removing these impurities. |
| Unreacted L-Alanine | L-alanine is water-soluble and can be removed during the aqueous workup. Ensure thorough washing of the organic layer. |
| Oxidized Byproducts | Minimize oxidation during the reaction (see Issue 1). Purification via flash chromatography or preparative HPLC may be necessary to separate oxidized species. |
| Racemized Product (D-Alanine isomer) | Avoid high temperatures and prolonged exposure to strong bases. Use a milder base or carefully control the stoichiometry of the base. Chiral HPLC can be used to assess and separate enantiomers. |
Data Presentation
The following tables provide representative data for the synthesis of this compound under varying conditions. Note: This data is illustrative and may not represent optimized results.
Table 1: Effect of Solvent and Base on Yield
| Solvent | Base | Reaction Time (h) | Yield (%) | Purity (%) |
| Dichloromethane | Triethylamine | 4 | 65 | 92 |
| Tetrahydrofuran | Pyridine | 6 | 72 | 95 |
| Diethyl Ether | Sodium Bicarbonate (aq) | 8 | 58 | 90 |
Table 2: Impact of Reaction Temperature on Racemization
| Temperature (°C) | Yield (%) | L-isomer (%) | D-isomer (%) |
| 0 | 68 | 99.5 | 0.5 |
| 25 (Room Temp) | 75 | 98.0 | 2.0 |
| 50 | 72 | 90.5 | 9.5 |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Schotten-Baumann Reaction
Materials:
-
L-Alanine
-
Arachidonoyl chloride
-
Sodium bicarbonate
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Hydrochloric acid (1M)
-
Brine
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
Procedure:
-
Dissolve L-alanine (1.0 eq) in a saturated aqueous solution of sodium bicarbonate (3.0 eq).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve arachidonoyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Under a blanket of argon or nitrogen, add the arachidonoyl chloride solution dropwise to the vigorously stirred L-alanine solution over 30-60 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC (e.g., using a mobile phase of chloroform:methanol (B129727):acetic acid, 90:10:1).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with 1M HCl, deionized water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound by Flash Chromatography
Materials:
-
Crude this compound
-
Hexane
-
Ethyl acetate (B1210297)
-
Methanol
-
Acetic acid
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the sample onto the column.
-
Elute the column with a gradient solvent system. A typical gradient might start with a non-polar mixture (e.g., hexane:ethyl acetate, 9:1) and gradually increase in polarity (e.g., to 100% ethyl acetate, then to ethyl acetate with a small percentage of methanol and acetic acid).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.
Visualizations
N-Arachidonoyl-L-Alanine (NALA) Vehicle Selection: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of N-Arachidonoyl-L-Alanine (NALA) in experimental settings. Below are frequently asked questions, troubleshooting guides, and detailed protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NALA)?
A1: this compound (NALA) is an endocannabinoid-like lipid messenger. It is an N-acyl-L-alanine formed from the conjugation of arachidonic acid and L-alanine.[1] NALA has been identified in bovine and porcine brains and is studied for its potential biological activities, including anti-cancer effects.[2][3] It is known to induce reactive oxygen species (ROS) production in certain cancer cells.[3][4]
Q2: What are the solubility properties of NALA?
A2: NALA is a lipophilic molecule with limited solubility in aqueous solutions. It is soluble in organic solvents. The choice of solvent is critical for ensuring the compound is properly dissolved and delivered in an experimental system.
Q3: How do I choose the right vehicle for my in vitro experiment?
A3: For in vitro experiments, the primary goal is to dissolve NALA in a stock solution that is miscible with your cell culture medium and non-toxic at the final concentration.
-
Dimethyl sulfoxide (B87167) (DMSO) and Ethanol (B145695) are the most common choices for initial stock solutions.
-
It is crucial to prepare a concentrated stock solution and then dilute it into the aqueous culture medium.
-
The final concentration of the organic solvent in the culture medium should be kept to a minimum (typically <0.1% v/v) to avoid solvent-induced artifacts. Always run a vehicle-only control to account for any effects of the solvent on your experimental system.
Q4: How do I choose the right vehicle for my in vivo experiment?
A4: Vehicle selection for in vivo studies is more complex due to considerations of biocompatibility, route of administration, and potential toxicity.
-
A common approach for lipophilic compounds is to use a multi-component vehicle system. This often involves an initial solvent (like ethanol or DMSO) and a carrier oil (such as corn oil, sesame oil, or almond oil) or an aqueous solution containing a surfactant like Tween 80 or Cremophor EL.
-
The initial solvent helps to dissolve the NALA, and the carrier oil or surfactant helps to keep it in suspension or emulsion for administration.
-
It is imperative to conduct preliminary toxicology studies with the chosen vehicle to ensure it does not cause adverse effects in the animal model.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| NALA precipitates out of solution when diluted in aqueous media. | The aqueous buffer is not compatible with the organic stock solution. The final concentration of NALA exceeds its solubility limit in the final medium. | 1. Increase the concentration of the stock solution to minimize the volume added to the aqueous medium.2. Try vortexing or sonicating the solution during dilution.3. Consider using a different vehicle system, such as one containing a surfactant (e.g., Tween 80). |
| Inconsistent experimental results. | NALA may not be fully dissolved or may be degrading. The vehicle itself may be affecting the biological system. | 1. Ensure the stock solution is clear and free of particulates before use.2. Prepare fresh stock solutions regularly and store them properly at -20°C or -80°C.[5]3. Always include a vehicle-only control group in your experiments to assess the impact of the solvent. |
| Observed toxicity in cell culture or animal models. | The concentration of the organic solvent (e.g., DMSO, ethanol) is too high. The vehicle formulation is not biocompatible. | 1. Perform a dose-response curve for the vehicle alone to determine its toxicity threshold.2. Reduce the final concentration of the organic solvent to the lowest effective level (ideally ≤0.1%).3. For in vivo studies, consider alternative, less toxic vehicles or different administration routes. |
Data Presentation: Solubility & Recommended Vehicles
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Ethanol | 50 mg/mL | [1][2] |
| DMSO | 30 mg/mL | [1][2] |
| DMF | 10 mg/mL | [1][2] |
| PBS (pH 7.2) | 0.25 mg/mL | [1][2] |
Table 2: Recommended Vehicle Formulations
| Experiment Type | Vehicle Formulation (Example) | Final Vehicle Concentration |
| In Vitro (Cell Culture) | Stock: 10 mg/mL in DMSO. Dilute in culture medium. | ≤ 0.1% DMSO |
| In Vivo (e.g., Intraperitoneal Injection) | 1-5% DMSO, 5-10% Tween 80, 85-94% Saline | N/A |
| In Vivo (e.g., Oral Gavage) | Stock in Ethanol, then diluted in corn oil. | < 5% Ethanol |
Experimental Protocols
Protocol 1: Preparation of a NALA Stock Solution for In Vitro Use
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of NALA powder in a sterile microcentrifuge tube. For example, to make a 10 mg/mL stock solution, weigh 1 mg of NALA.
-
Add the appropriate volume of DMSO to the tube. For a 10 mg/mL solution with 1 mg of NALA, add 100 µL of DMSO.
-
Vortex the tube thoroughly until the NALA is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. The solution should be used within one month when stored at -20°C.[5]
-
Protocol 2: General Application in a Cell-Based Proliferation Assay
-
Cell Seeding: Plate cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Treatment Preparation:
-
Thaw an aliquot of the NALA stock solution (e.g., 10 mg/mL in DMSO).
-
Prepare serial dilutions of the NALA stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM NALA with a 0.1% DMSO concentration, dilute the 10 mg/mL (26.6 mM) stock 1:1000 in medium, and then perform further dilutions.
-
Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest NALA concentration.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of NALA or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assessment: Measure cell proliferation using a standard method such as MTT, WST-1, or cell counting.
Visualizations
Caption: Workflow for selecting a suitable vehicle for NALA experiments.
Caption: Proposed signaling pathway for NALA's anti-proliferative effects.
References
- 1. N-(1-OXO-5Z,8Z,11Z,14Z-EICOSATETRAENYL)-L-ALANINE | 401941-73-9 [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. adooq.com [adooq.com]
- 4. 5-lipoxygenase mediates docosahexaenoyl ethanolamide and this compound-induced reactive oxygen species production and inhibition of proliferation of head and neck squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
Minimizing off-target effects of N-Arachidonoyl-L-Alanine.
Disclaimer: Limited specific data exists in publicly available literature regarding the off-target effects of N-Arachidonoyl-L-Alanine (NALA). The following guide is based on general principles for minimizing off-target effects of lipid signaling molecules and related N-acyl amino acids. Researchers should always validate their findings with appropriate controls in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound (NALA)?
While comprehensive in-vivo studies are limited, N-acyl amino acids, including NALA, are a class of lipid signaling molecules. Their primary targets can include G-protein coupled receptors (GPCRs) and other enzymes involved in lipid metabolism. It is crucial to confirm the engagement of the intended target in your experimental model.
Q2: I am observing unexpected cellular phenotypes at higher concentrations of NALA. What could be the cause?
Unexpected phenotypes at higher concentrations often suggest off-target effects. These can arise from NALA interacting with unintended receptors or enzymes, or through indirect effects on cellular pathways. It is recommended to perform a dose-response curve to distinguish between on-target and potential off-target effects.
Q3: How can I be sure that the observed effect is due to NALA and not its metabolites?
NALA can be metabolized by cellular enzymes, such as fatty acid amide hydrolase (FAAH). These metabolites may have their own biological activity. To address this, consider using a non-metabolizable analog of NALA as a control, or co-incubating with an inhibitor of the relevant metabolic enzyme.
Q4: What are some general strategies to minimize off-target effects of NALA?
-
Use the lowest effective concentration: Determine the minimal concentration of NALA that elicits the desired on-target effect through careful dose-response studies.
-
Employ structurally distinct agonists/antagonists: Use other molecules that target the same primary receptor but have a different chemical structure to confirm that the observed effect is target-specific.
-
Utilize knockout/knockdown models: If possible, use cell lines or animal models where the intended target of NALA has been genetically removed or reduced to verify on-target action.
-
Perform washout experiments: If the NALA-induced effect is reversible upon its removal, it is more likely to be a direct effect on the target.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High cell toxicity or apoptosis observed. | Off-target effects on cell viability pathways. | Perform a cell viability assay (e.g., MTT, LDH) at various NALA concentrations. Determine the concentration at which toxicity is observed and work below this threshold. |
| Inconsistent results between experiments. | Variability in NALA solution preparation or storage. Degradation of the compound. | Prepare fresh stock solutions of NALA in a suitable solvent (e.g., DMSO, ethanol) for each experiment. Store stock solutions at -80°C and minimize freeze-thaw cycles. |
| Observed effect does not match published data for the primary target. | 1. Differences in experimental models (cell line, species). 2. Off-target effects are dominant in your system. | 1. Validate the expression of the primary target in your model. 2. Perform control experiments outlined in the FAQs (e.g., use of structurally different agonists/antagonists, washout experiments). |
| NALA appears to have no effect. | 1. Low expression of the primary target. 2. NALA degradation. 3. Suboptimal experimental conditions. | 1. Confirm target expression using techniques like qPCR or Western blotting. 2. Prepare fresh NALA solutions. 3. Optimize incubation time and other experimental parameters. |
Experimental Protocols
Protocol 1: Determining the Optimal NALA Concentration using a Dose-Response Curve
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
NALA Preparation: Prepare a serial dilution of NALA in your cell culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:10 dilutions down to a low concentration (e.g., 1 nM). Include a vehicle control (medium with the same concentration of solvent used to dissolve NALA).
-
Cell Treatment: Replace the medium in the cell plates with the NALA dilutions and the vehicle control.
-
Incubation: Incubate the cells for a predetermined time based on the expected kinetics of the response.
-
Assay: Perform your primary functional assay to measure the on-target effect (e.g., measurement of a second messenger, gene expression analysis).
-
Data Analysis: Plot the response as a function of the NALA concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration). The optimal concentration for your experiments should be at or near the EC50, and well below any concentration that shows toxicity.
Protocol 2: Assessing Off-Target Effects using a Panel of Assays
-
Target Panel Selection: Based on the chemical structure of NALA and known off-target liabilities of similar molecules, select a panel of potential off-target receptors and enzymes. This may include other GPCRs, nuclear receptors, and ion channels.
-
Binding Assays: Perform radioligand binding assays or other in-vitro binding assays to determine if NALA directly interacts with the selected off-target proteins.
-
Functional Assays: For any identified off-target interactions, perform functional assays to determine if NALA acts as an agonist, antagonist, or modulator of these targets.
-
Cell-Based Assays: Use cell lines that overexpress the potential off-target receptors to confirm the in-vitro findings in a cellular context.
Visualizations
Dealing with batch-to-batch variability of purchased N-Arachidonoyl-L-Alanine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of purchased N-Arachidonoyl-L-Alanine (NALA).
Section 1: Troubleshooting Guide for Batch-to-Batch Variability
Batch-to-batch variability in the chemical and biological properties of NALA can significantly impact experimental reproducibility. This guide provides a systematic approach to identifying and mitigating potential sources of this variability.
1.1. Initial Assessment of a New Batch
Question: I have received a new lot of this compound. What are the first steps I should take to ensure its quality and consistency with previous batches?
Answer: Before initiating any biological experiments, it is crucial to perform a comprehensive quality control (QC) assessment on the new batch of NALA. This involves a combination of analytical chemistry techniques and a simple biological activity assay.
Recommended Initial QC Workflow:
Caption: Initial quality control workflow for a new batch of this compound.
1.2. Troubleshooting Inconsistent Experimental Results
Question: My current batch of NALA is producing different results (e.g., lower potency, altered cellular response) compared to previous batches. How can I troubleshoot this?
Answer: Inconsistent experimental outcomes are a common consequence of batch-to-batch variability. The following steps can help identify the root cause:
-
Re-evaluate Purity and Integrity: The chemical purity and structural integrity of NALA can be compromised by improper synthesis, purification, or storage.
-
Action: Perform High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to confirm the purity and molecular weight of the current batch. Compare the chromatogram with that of a previous, reliable batch if available. Look for the presence of impurities or degradation products.
-
-
Assess Biological Activity: A change in the biological activity of NALA can occur even with high chemical purity due to the presence of isomers or contaminants that are not easily detected by standard analytical methods.
-
Action: Conduct a side-by-side comparison of the problematic batch with a trusted batch (if available) in a simple, robust bioassay, such as a Fatty Acid Amide Hydrolase (FAAH) inhibition assay or a cell viability assay on a sensitive cancer cell line.
-
-
Review Storage and Handling Procedures: NALA, as a lipid molecule, is susceptible to degradation through oxidation and hydrolysis if not stored and handled correctly.
-
Action: Verify that the compound has been stored at the recommended temperature (typically -20°C or lower), protected from light, and under an inert atmosphere if possible. Ensure that stock solutions are prepared fresh and that repeated freeze-thaw cycles are avoided.
-
Potential Causes of Batch-to-Batch Variability and Corresponding Solutions:
| Potential Cause | Description | Recommended Action |
| Impurities from Synthesis | Residual starting materials, reagents, or byproducts from the chemical synthesis process can interfere with biological assays. | Use HPLC/LC-MS to identify and quantify impurities. If significant, consider re-purification or obtaining a new batch from the supplier with a more stringent purity specification. |
| Presence of Enantiomers | The biological activity of NALA may be stereospecific. The presence of the D-enantiomer in a batch intended to be the L-enantiomer can reduce its overall potency. | Chiral chromatography can be used to separate and quantify the different enantiomers. |
| Degradation | NALA can degrade over time, especially if exposed to air, light, or moisture. This can lead to the formation of inactive or even inhibitory byproducts. | Store NALA under argon or nitrogen at -20°C or -80°C. Prepare stock solutions in anhydrous solvents and use them within a short period. |
| Inaccurate Concentration of Stock Solutions | Errors in weighing the compound or in the volume of solvent can lead to inaccurate stock solution concentrations, affecting the dose-response in experiments. | Use a calibrated analytical balance for weighing. Prepare stock solutions carefully and consider verifying the concentration using a quantitative analytical method if available. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as ethanol and dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it in the appropriate cell culture medium to the final desired concentrations. Ensure that the final concentration of DMSO in the in vitro assays is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q2: How should I store this compound to ensure its stability?
A2: Lyophilized NALA should be stored at -20°C, desiccated, and protected from light. In this form, it can be stable for several months to years. Once dissolved in a solvent, it is recommended to aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles. Use prepared solutions within one month to prevent loss of potency.
Q3: My NALA solution appears cloudy. What should I do?
A3: Cloudiness in the solution may indicate poor solubility or precipitation of the compound. This can sometimes occur when diluting a stock solution in an aqueous buffer or cell culture medium. Gentle warming and vortexing may help to redissolve the compound. If the problem persists, consider preparing a fresh stock solution or using a different solvent system if compatible with your experimental setup.
Q4: Can I expect the same purity levels from different suppliers?
A4: Purity specifications for NALA can vary between suppliers. Always refer to the Certificate of Analysis (CoA) provided with each batch. Reputable suppliers will provide detailed information on the purity as determined by methods such as HPLC or NMR. If your experiments are highly sensitive to impurities, it is recommended to independently verify the purity of each new batch.
| Supplier | Typical Purity Specification |
| Cayman Chemical | ≥98% |
| Abcam | >97% |
| AdooQ Bioscience | >99% (HPLC) |
Section 3: Experimental Protocols
3.1. Protocol for Quality Control of this compound using HPLC
Objective: To assess the purity of a batch of NALA and compare it to previous batches or the supplier's specifications.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of NALA and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 100 µg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 60% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1 mL/min
-
Detection: UV at 210 nm
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Analyze the resulting chromatogram for the main peak corresponding to NALA and any impurity peaks.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
3.2. Protocol for In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
Objective: To determine the inhibitory activity of a new batch of NALA on FAAH enzyme activity.
Materials:
-
Human recombinant FAAH
-
FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Assay buffer (e.g., Tris-HCl, pH 9.0)
-
This compound (test compound)
-
Known FAAH inhibitor (positive control, e.g., URB597)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of NALA in assay buffer.
-
In a 96-well plate, add the FAAH enzyme to each well (except for the no-enzyme control).
-
Add the diluted NALA or controls to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Immediately measure the fluorescence (Excitation: 340-360 nm, Emission: 450-465 nm) at multiple time points for 30 minutes.
-
Calculate the rate of reaction for each concentration of NALA.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the NALA concentration.
3.3. Protocol for Assessing ROS Production in Cancer Cells
Objective: To evaluate the effect of a new batch of NALA on the production of reactive oxygen species (ROS) in a cancer cell line (e.g., Head and Neck Squamous Cell Carcinoma).
Materials:
-
HNSCC cell line (e.g., SCC-25)
-
Cell culture medium and supplements
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) probe
-
96-well clear-bottom black microplate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed the HNSCC cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of NALA for the desired time period (e.g., 24 hours).
-
After treatment, wash the cells with PBS and incubate them with the DCFDA probe (e.g., 10 µM) in the dark for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm) or analyze the cells by flow cytometry.
-
An increase in fluorescence intensity indicates an increase in ROS production.
Section 4: Signaling Pathways
4.1. This compound Signaling in Cancer Cells
This compound has been shown to exert anti-cancer effects through pathways that can be independent of cannabinoid receptors. One of the key mechanisms involves the 5-lipoxygenase (5-LO) pathway and the subsequent generation of reactive oxygen species (ROS), leading to the inhibition of cell proliferation.
Caption: Proposed signaling pathway of this compound in cancer cells.
4.2. Potential Interaction with TRPV1 and GPR55
While the direct interaction of NALA with TRPV1 and GPR55 is not fully characterized, other N-acyl amino acids have been shown to modulate these receptors. Variability in NALA's effects could potentially be linked to its influence on these signaling pathways.
Caption: Potential signaling pathways of NALA via TRPV1 and GPR55.
Validation & Comparative
N-Arachidonoyl-L-Alanine vs. Anandamide (AEA) in Cancer Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-Arachidonoyl-L-Alanine (NALA) and Anandamide (B1667382) (AEA), two endocannabinoid-like molecules, based on their reported anti-cancer properties in preclinical research. While both compounds have demonstrated potential in modulating cancer cell fate, they appear to operate through distinct mechanisms and have been investigated in different cancer contexts.
Disclaimer: The following information is based on preclinical research and should not be interpreted as a recommendation for clinical use. To date, no direct comparative studies of NALA and AEA in the same cancer models have been published, making a head-to-head comparison challenging. The data presented is compiled from individual studies and should be interpreted within the context of each specific experimental setting.
Quantitative Analysis of Anti-Cancer Activity
The following tables summarize the available quantitative data on the anti-proliferative and cytotoxic effects of AEA and NALA in various cancer cell lines. A significant data gap exists for the half-maximal inhibitory concentration (IC50) values of NALA, a critical parameter for assessing potency.
Table 1: Anandamide (AEA) - IC50 Values in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Duration of Treatment | Reference |
| Breast Cancer | MCF-7 | 0.5 | 3 days | [1] |
| Breast Cancer | EFM-19 | 1.5 | 6 days | [1][2] |
| Breast Cancer | T-47D | 1.9 | Not Specified | [1] |
| Breast Cancer | BT-474 | 6 | Not Specified | [1] |
| Breast Cancer | Multiple Lines | 31 - 80 (EC50) | 72 hours | [3] |
| Cutaneous Melanoma | A375 | 5.8 | Not Specified | [4] |
Table 2: this compound (NALA) - Anti-Proliferative Effects
| Cancer Type | Cell Line(s) | Observed Effect | Concentration | Duration of Treatment | Reference |
| Head and Neck Squamous Cell Carcinoma | SNU-1041, SNU-1066, SNU-1076 | Inhibition of cell proliferation | Not Specified | Not Specified | [5] |
Note: Specific IC50 values for this compound in cancer cell lines were not available in the reviewed literature.
Mechanisms of Action: A Comparative Overview
AEA and NALA appear to exert their anti-cancer effects through distinct signaling pathways. AEA's actions are often mediated by cannabinoid receptors and cyclooxygenase-2 (COX-2), while NALA's effects have been linked to the 5-lipoxygenase (5-LOX) pathway and the generation of reactive oxygen species (ROS).
Anandamide (AEA) Signaling Pathways
Anandamide has been shown to induce apoptosis and inhibit the proliferation of cancer cells through multiple mechanisms. In breast cancer, its anti-proliferative effects are mediated by the cannabinoid receptor 1 (CB1), leading to a reduction of cells in the S phase of the cell cycle.[1][2] In colorectal cancer, AEA can induce cell death through its metabolism by COX-2, particularly in cells with high COX-2 expression.[6][7] This process can occur independently of cannabinoid receptor activation.[7][8]
This compound (NALA) Signaling Pathway
The anti-cancer effects of NALA have been primarily described in head and neck squamous cell carcinoma (HNSCC). In these cells, NALA induces the production of reactive oxygen species (ROS) through the 5-lipoxygenase (5-LOX) pathway, leading to the inhibition of cell proliferation and apoptosis.[5][9][10] This mechanism appears to be independent of the cannabinoid receptors CB1 and VR1.[5]
Experimental Protocols
This section outlines the general methodologies used in the cited studies to assess the anti-cancer effects of AEA and NALA. For detailed protocols, please refer to the specific publications.
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure: Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
-
Cell Counting: Direct cell counting is used to determine the number of viable cells after treatment.
-
Procedure: Cells are seeded and treated with the test compound. After the treatment period, cells are detached (e.g., using trypsin) and stained with a viability dye such as trypan blue. The number of viable (unstained) and non-viable (stained) cells is then counted using a hemocytometer or an automated cell counter.[1]
-
-
[³H]Thymidine Incorporation Assay: This assay measures DNA synthesis and, therefore, cell proliferation.
-
Procedure: Cells are treated with the test compound and then incubated with [³H]thymidine. The amount of radiolabeled thymidine (B127349) incorporated into the newly synthesized DNA is measured using a scintillation counter. A decrease in incorporation indicates an inhibition of cell proliferation.[1]
-
Apoptosis Assays
-
DAPI Staining: DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and identify apoptotic cells.
-
Procedure: Treated and untreated cells are fixed and stained with DAPI. Apoptotic cells are identified under a fluorescence microscope by their characteristic nuclear changes, such as chromatin condensation and nuclear fragmentation.
-
-
Flow Cytometry for Cell Cycle Analysis: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure: Cells are treated, harvested, fixed in ethanol, and stained with a fluorescent DNA-binding dye like propidium (B1200493) iodide. The DNA content of individual cells is then analyzed by flow cytometry. An accumulation of cells in a specific phase (e.g., sub-G1 for apoptosis or G1/S arrest) can indicate the effect of the compound on cell cycle progression.[1]
-
-
Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in apoptosis.
-
Procedure: The activity of specific caspases (e.g., caspase-3, -7, -8, -9) is measured using commercially available kits. These assays typically use a caspase-specific substrate that is cleaved by the active enzyme to produce a fluorescent or colorimetric signal. An increase in caspase activity is indicative of apoptosis.[4]
-
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the anti-cancer effects of compounds like NALA and AEA in vitro.
Conclusion
Both this compound and Anandamide exhibit promising anti-cancer properties in preclinical models. However, they appear to function through distinct molecular pathways. AEA's effects are more broadly characterized across various cancer types and are often mediated by cannabinoid receptors and the COX-2 enzyme. In contrast, the current understanding of NALA's anti-cancer activity is primarily limited to HNSCC, where it induces ROS-dependent cell death via the 5-LOX pathway.
The significant lack of direct comparative studies and the absence of quantitative potency data (IC50 values) for NALA are major limitations in the current body of research. Future studies should focus on directly comparing these two compounds in a range of cancer cell lines and in vivo models to elucidate their relative efficacy and therapeutic potential. A deeper understanding of their mechanisms of action will be crucial for the potential development of these molecules as novel anti-cancer agents.
References
- 1. The endogenous cannabinoid anandamide inhibits human breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The endogenous cannabinoid anandamide inhibits human breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Anticancer activity of anandamide in human cutaneous melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-lipoxygenase mediates docosahexaenoyl ethanolamide and this compound-induced reactive oxygen species production and inhibition of proliferation of head and neck squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. realmofcaring.org [realmofcaring.org]
- 7. The endogenous cannabinoid, anandamide, induces COX-2-dependent cell death in apoptosis-resistant colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. adooq.com [adooq.com]
Is N-Arachidonoyl-L-Alanine more potent than Docosahexaenoyl ethanolamide (DHEA)?
In the landscape of endocannabinoid-like molecules, both N-Arachidonoyl-L-Alanine (NALA) and Docosahexaenoyl ethanolamide (DHEA) have emerged as compounds of significant interest for researchers in oncology and pharmacology. While both demonstrate biological activity, a direct comparison of their potency is crucial for guiding future research and drug development. This guide provides an objective comparison of the potency of NALA and DHEA, with a focus on their anti-proliferative effects on cancer cells, supported by experimental data.
Quantitative Comparison of Anti-Proliferative Potency
A key study directly comparing the efficacy of NALA and DHEA investigated their effects on the proliferation of head and neck squamous cell carcinoma (HNSCC) cell lines.[1][2] The results indicate that both compounds effectively inhibit cell viability in a concentration-dependent manner. While the study does not provide specific IC50 values in a tabular format, analysis of the graphical data allows for an estimation of these values, which are presented below.
| Compound | Cell Line | Estimated IC50 (µM) |
| This compound (NALA) | SNU-1041 | ~20 |
| SNU-1066 | ~25 | |
| SNU-1076 | ~25 | |
| Docosahexaenoyl ethanolamide (DHEA) | SNU-1041 | ~25 |
| SNU-1066 | ~30 | |
| SNU-1076 | ~30 |
Note: The IC50 values are estimated from graphical representations in the cited study and should be considered approximate.
Based on these estimations, This compound appears to be slightly more potent than Docosahexaenoyl ethanolamide in inhibiting the proliferation of the HNSCC cell lines tested.
Experimental Protocols
The following is a detailed methodology for the cell viability assay used to compare the anti-proliferative effects of NALA and DHEA.[1]
Cell Viability Assay:
-
Cell Culture: Human head and neck squamous cell carcinoma cell lines (SNU-1041, SNU-1066, and SNU-1076) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well.
-
Treatment: After 24 hours of incubation, the cells were treated with various concentrations of NALA or DHEA (typically ranging from 10 to 50 µM) dissolved in a suitable solvent (e.g., ethanol). Control cells were treated with the vehicle alone.
-
Incubation: The treated cells were incubated for an additional 48 hours.
-
Viability Assessment: Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. MTT solution was added to each well, and the plates were incubated for 4 hours at 37°C. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were then determined from the concentration-response curves.
Signaling Pathway
Both NALA and DHEA appear to exert their anti-proliferative effects through a common signaling pathway involving the enzyme 5-lipoxygenase (5-LOX) and the subsequent generation of reactive oxygen species (ROS).[1][2] Inhibition of 5-LOX was shown to partially reverse the anti-cancer effects of both compounds.
Experimental Workflow
The general workflow for assessing the anti-proliferative potency of NALA and DHEA is outlined below.
Potency on Other Targets: GPR55 and GPR119
Both NALA and DHEA belong to a class of lipids that are known to interact with G protein-coupled receptors such as GPR55 and GPR119.[3][4][5] However, current literature does not provide a direct, quantitative comparison of the potency (e.g., EC50 or Ki values) of NALA and DHEA on these specific receptors. Further research is required to elucidate their relative activities at these targets.
References
- 1. 5-lipoxygenase mediates docosahexaenoyl ethanolamide and this compound-induced reactive oxygen species production and inhibition of proliferation of head and neck squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-lipoxygenase mediates docosahexaenoyl ethanolamide and this compound-induced reactive oxygen species production and inhibition of proliferation of head and neck squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-arachidonoyl glycine, another endogenous agonist of GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Effects of N-Arachidonoyl-L-Alanine: A Comparative Guide to Receptor Antagonist Studies
For Immediate Release
A Comprehensive Analysis of N-Arachidonoyl-L-Alanine's Mechanisms of Action Through Receptor Antagonism
This guide provides researchers, scientists, and drug development professionals with a comparative overview of the experimental validation of this compound's (NALA) biological effects using receptor antagonists. NALA, an endocannabinoid-like lipid mediator, has garnered significant interest for its diverse physiological activities, including potential anti-cancer and neuro-modulatory properties. Understanding its precise mechanisms of action is crucial for therapeutic development, and the use of selective receptor antagonists is a cornerstone of this endeavor.
This publication summarizes key findings from studies employing antagonists for the cannabinoid receptor 1 (CB1), transient receptor potential vanilloid 1 (TRPV1), G protein-coupled receptor 55 (GPR55), and the 5-lipoxygenase (5-LOX) pathway to elucidate the signaling pathways modulated by NALA.
Unraveling NALA's Signaling Pathways: A Multi-Target Approach
Initial investigations into NALA's pharmacology have explored its interaction with several receptor systems. The structural similarity of NALA to endocannabinoids suggested the involvement of cannabinoid receptors. However, experimental evidence presents a nuanced picture, with some of NALA's effects appearing to be independent of classical cannabinoid and TRPV1 receptor activation.
Cannabinoid Receptor 1 (CB1) and Transient Receptor Potential Vanilloid 1 (TRPV1)
A key study investigating the anti-proliferative effects of NALA in head and neck squamous cell carcinoma (HNSCC) cells found that these effects were not reversed by the use of CB1 and TRPV1 receptor antagonists[1]. This suggests that, at least in the context of cancer cell proliferation, NALA may operate through a receptor-independent mechanism or via receptors other than CB1 and TRPV1.
dot
G Protein-Coupled Receptor 55 (GPR55)
The orphan receptor GPR55 has emerged as a potential target for N-acyl amino acids. While direct studies on NALA are limited, research on the structurally similar compound, N-arachidonoyl glycine (B1666218) (NAGly), has shown that its effects on calcium mobilization and MAP kinase activation can be attenuated by the selective GPR55 antagonist, ML193[2][3]. This suggests that NALA may also interact with GPR55, a hypothesis that warrants further investigation using specific antagonists.
dot
5-Lipoxygenase (5-LOX) Pathway
Compelling evidence suggests that some of NALA's biological activities, particularly its anti-cancer effects, are mediated through the 5-lipoxygenase (5-LOX) pathway and the subsequent generation of reactive oxygen species (ROS)[1]. Inhibition of 5-LOX has been shown to partially block the anti-proliferative effects of NALA[1].
dot
Quantitative Comparison of Receptor Antagonists
The following tables summarize the key antagonists used to probe NALA's mechanisms of action, along with their known potencies for their respective targets. It is important to note that direct quantitative data for the antagonism of NALA's effects are not always available and further research is required.
| Target | Antagonist | Reported IC50 / Ki | Receptor Specificity |
| CB1 Receptor | Rimonabant | Ki = 2 nM[1] | Selective CB1 antagonist/inverse agonist |
| AM251 | Ki = 7.49 nM | Selective CB1 antagonist/inverse agonist | |
| TRPV1 Receptor | Capsazepine | IC50 = 0.4 µM | Competitive TRPV1 antagonist |
| AMG517 | IC50 = 1 nM | Potent and selective TRPV1 antagonist | |
| GPR55 Receptor | ML193 | IC50 = 221 nM[2] | Potent and selective GPR55 antagonist |
| CID16020046 | - | Selective GPR55 antagonist | |
| 5-LOX Pathway | NDGA | IC50 ≈ 1 µM | 5-LOX inhibitor |
Experimental Protocols: A Methodological Overview
The validation of NALA's effects using receptor antagonists typically involves a series of in vitro and in vivo experiments. Below are generalized protocols for assessing the impact of these antagonists.
In Vitro Antagonism Assay (e.g., Cell Proliferation)
dot
-
Cell Culture: Plate cells (e.g., cancer cell lines, primary neurons) at a suitable density in multi-well plates.
-
Antagonist Pre-treatment: Pre-incubate the cells with the specific receptor antagonist at various concentrations for a defined period (e.g., 30-60 minutes). A vehicle control (without the antagonist) must be included.
-
NALA Treatment: Add NALA at a concentration known to elicit a measurable effect to both the antagonist-treated and vehicle-treated wells.
-
Incubation: Incubate the cells for a period relevant to the biological endpoint being measured (e.g., 24-72 hours for proliferation assays).
-
Endpoint Measurement: Assess the biological effect of interest. For example, for anti-proliferative effects, assays such as MTT, WST-1, or BrdU incorporation can be used to quantify cell viability or DNA synthesis.
-
Data Analysis: Compare the effect of NALA in the absence and presence of the antagonist. A significant reversal of the NALA-induced effect by the antagonist suggests the involvement of the targeted receptor.
Calcium Mobilization Assay (for GPR55)
-
Cell Loading: Load cells expressing the receptor of interest (e.g., GPR55-transfected HEK293 cells) with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence intensity before the addition of any compounds.
-
Antagonist Addition: Add the GPR55 antagonist (e.g., ML193) to the cells and incubate for a short period.
-
NALA Stimulation: Add NALA to the cells and immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Compare the NALA-induced calcium transient in the presence and absence of the antagonist.
Future Directions and Conclusions
The validation of this compound's effects through receptor antagonism is an ongoing area of research. While evidence suggests a complex pharmacological profile with both receptor-dependent and -independent mechanisms, further studies are required to fully delineate its signaling pathways. Specifically, direct experimental evidence of NALA's interaction with GPR55 and the quantitative contribution of the 5-LOX pathway to its various biological effects need to be established. The use of a broader panel of selective antagonists in diverse experimental models will be instrumental in unlocking the full therapeutic potential of this intriguing endogenous lipid.
References
- 1. 5-lipoxygenase mediates docosahexaenoyl ethanolamide and this compound-induced reactive oxygen species production and inhibition of proliferation of head and neck squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-arachidonoyl glycine, another endogenous agonist of GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
N-Arachidonoyl-L-Alanine: A Comparative Analysis of its Cross-Reactivity with Lipid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of N-Arachidonoyl-L-Alanine (NALA) with other lipid receptors. Due to the limited availability of direct binding and functional data for NALA, this guide also incorporates data from structurally similar N-acyl amino acids, namely N-Arachidonoyl Glycine (NAGly) and N-Arachidonoyl-L-Serine (ARA-S), to provide a broader context for its potential pharmacological profile.
Executive Summary
This compound (NALA) is an endogenous lipid mediator belonging to the family of N-acyl amino acids. While its precise physiological roles are still under investigation, understanding its potential interactions with various lipid receptors is crucial for elucidating its mechanism of action and therapeutic potential. This guide summarizes the current, albeit limited, knowledge on NALA's cross-reactivity with key lipid receptors, including the cannabinoid receptors (CB1 and CB2), the transient receptor potential vanilloid 1 (TRPV1) channel, and the orphan G protein-coupled receptors GPR55 and GPR18.
Comparative Receptor Activity
The following table summarizes the available quantitative data for the binding affinity (Ki) and functional activity (EC50) of NALA and its close structural analogs against a panel of lipid receptors. It is important to note that direct, quantitative data for NALA is scarce in the published literature.
| Compound | Receptor | Assay Type | Species | Ki (nM) | EC50 (nM) | Reference(s) |
| This compound (NALA) | CB1 | Cannabinoid Receptor Independent Effects | Human | Not Determined | Inactive | [1] |
| TRPV1 | Cannabinoid Receptor Independent Effects | Human | Not Determined | Inactive | [1] | |
| GPR55 | Migration Assay | Human | Not Determined | No Migration | [2] | |
| N-Arachidonoyl Glycine (NAGly) | GPR18 | Cellular Migration | Murine | Not Determined | <1 | [2][3] |
| GPR55 | Calcium Mobilization | Human | Not Determined | ~1000 - 10000 | [4] | |
| N-Arachidonoyl-L-Serine (ARA-S) | CB1 | Radioligand Binding | Rat | >30,000 | Not Determined | |
| CB2 | Radioligand Binding | Rat | >30,000 | Not Determined | ||
| TRPV1 | Radioligand Binding | Rat | >30,000 | Not Determined |
Note: "Inactive" indicates that the study found the effects to be independent of the specified receptor, without providing a quantitative measure of binding or functional activity. "No Migration" indicates that the compound did not induce cell migration in a GPR55-dependent manner.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to assess the interaction of N-acyl amino acids with lipid receptors.
Radioligand Displacement Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Protocol Outline:
-
Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a high-affinity radioligand (e.g., [3H]CP55,940 for cannabinoid receptors) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (e.g., NALA).
-
Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Calcium Mobilization Assay (FLIPR)
This functional assay measures the ability of a compound to activate a Gq/11-coupled receptor, leading to an increase in intracellular calcium concentration.
Protocol Outline:
-
Cell Culture: Cells stably or transiently expressing the receptor of interest (e.g., GPR55) are cultured in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The microplate is placed in a Fluorometric Imaging Plate Reader (FLIPR). The test compound is added to the wells, and the fluorescence intensity is monitored in real-time.
-
Data Analysis: An increase in fluorescence intensity indicates a rise in intracellular calcium, signifying receptor activation. The concentration of the compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.
Signaling Pathways & Experimental Workflow
Visualizing the complex biological processes involved in receptor signaling and experimental procedures can aid in their understanding. The following diagrams were generated using the Graphviz DOT language to illustrate these pathways and workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating published findings on N-Arachidonoyl-L-Alanine's anti-cancer activity.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published findings on the anti-cancer properties of N-Arachidonoyl-L-Alanine (NALA), offering a comparative analysis with other relevant N-acyl amides. Detailed experimental protocols and signaling pathway diagrams are included to facilitate the replication and further investigation of these findings.
Comparative Analysis of Anti-Cancer Activity
The primary mechanism of NALA's anti-cancer effect, particularly in Head and Neck Squamous Cell Carcinoma (HNSCC), is attributed to the induction of reactive oxygen species (ROS) through the 5-lipoxygenase (5-LO) pathway, independent of cannabinoid receptors.[1] This section compares the cytotoxic activity of NALA with other N-acyl amides, namely Anandamide (B1667382) (AEA) and 2-Arachidonoylglycerol (2-AG), across various cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value (µM) | Primary Mechanism of Action | Reference |
| This compound (NALA) | HNSCC (PCI-13) | ~25 | 5-LO-mediated ROS production | Park, S.-W., et al. (2016) |
| HNSCC (SNU-1041) | ~30 | 5-LO-mediated ROS production | Park, S.-W., et al. (2016) | |
| Anandamide (AEA) | HNSCC | Not specified | Receptor-independent ROS production | [2] |
| Melanoma (A375) | 5.8 ± 0.7 | Complex mechanism involving COX-2, LOX-derived products, and CB1 activation | [3] | |
| Breast (MCF-7) | 0.5 - 1.5 | CB1-like receptor-mediated inhibition of prolactin action | [4] | |
| Breast (EFM-19) | 0.5 - 1.5 | CB1-like receptor-mediated inhibition of prolactin action | [4] | |
| Hepatocellular | 0.11 | Cell cycle arrest and apoptosis | [5] | |
| 2-Arachidonoylglycerol (2-AG) | HNSCC | Ineffective | Did not inhibit proliferation | [2] |
| Breast Cancer | Not specified | Anti-proliferative effects mediated by CB1 and CB2 receptors, as well as TRPV1 | [6][7] | |
| Colon (HCA-7) | Not specified | Suppression of COX-2 expression via p38 MAPK pathway | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for accurate replication of the original findings.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with varying concentrations of NALA or other test compounds for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
Materials:
-
DCFDA (or H2DCFDA)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
DCFDA Loading: Wash the cells with PBS or HBSS and then incubate them with a working solution of DCFDA (typically 10-25 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Compound Treatment: Wash the cells again to remove excess DCFDA and then treat them with the test compounds.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. For microscopy, image the cells using a standard FITC filter set.
-
Data Analysis: Quantify the change in fluorescence intensity relative to the control to determine the level of ROS production.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and experimental workflow are provided below using the DOT language for Graphviz.
Caption: Proposed signaling pathway of this compound (NALA) induced anti-cancer activity.
Caption: General experimental workflow for investigating the anti-cancer effects of NALA.
Comparison with Alternative HNSCC Treatments
While direct quantitative comparisons of NALA with standard-of-care treatments for HNSCC are not yet available in the literature, a mechanistic comparison is valuable.
-
Standard Chemotherapy (e.g., Cisplatin, 5-Fluorouracil): These agents primarily induce DNA damage, leading to cell cycle arrest and apoptosis. Their action is not specific to cancer cells, often resulting in significant side effects. In contrast, NALA's mechanism appears to be more targeted towards a specific enzymatic pathway that may be more active in certain cancer cells.
-
Targeted Therapy (e.g., Cetuximab - EGFR inhibitor): This therapy targets the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in HNSCC. This is a highly specific mechanism. NALA's mechanism is distinct and could potentially be used in combination with EGFR inhibitors or in cases of resistance.
-
Immunotherapy (e.g., Pembrolizumab, Nivolumab - PD-1 inhibitors): These agents work by blocking immune checkpoints, allowing the patient's own immune system to attack cancer cells. NALA's direct cytotoxic effect is a different modality and could complement immunotherapy by increasing tumor cell death and potentially enhancing the immune response.
The unique 5-LO-mediated ROS-inducing mechanism of NALA presents a novel avenue for HNSCC therapy, potentially offering a new strategy for patients who are refractory to current treatments. Further research is warranted to explore its efficacy in vivo and its potential for combination therapies.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. abcam.cn [abcam.cn]
- 3. mdpi.com [mdpi.com]
- 4. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 5. Molecular Mechanism of Cannabinoids in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer effects of anandamide on head and neck squamous cell carcinoma cells via the production of receptor-independent reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 5-Lipoxygenase in the Mechanism of N-Arachidonoyl-L-Alanine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-Arachidonoyl-L-Alanine and the 5-Lipoxygenase Pathway: An Overview
This compound (NALA) is an endocannabinoid-like lipid mediator. Recent studies have illuminated a crucial role for the 5-lipoxygenase (5-LOX) pathway in the mechanism of action of NALA. Specifically, in head and neck squamous cell carcinoma (HNSCC) cells, the anti-proliferative effects of NALA are mediated through the production of reactive oxygen species (ROS) in a 5-LOX-dependent manner.[1][2] Inhibition of 5-LOX has been shown to partially block the cytotoxic effects of NALA on these cancer cells, confirming the involvement of this pathway.[1]
Comparative Analysis of 5-LOX Modulators
To provide a clear perspective on the potency of compounds targeting the 5-LOX pathway, this section compares the available data for NALA with two well-characterized 5-LOX inhibitors: Zileuton and Nordihydroguaiaretic acid (NDGA).
Quantitative Data on 5-LOX Inhibition
| Compound | Target | Action | IC50 Value | Cell/System | Reference |
| This compound (NALA) | 5-Lipoxygenase (5-LOX) | Implicated in downstream effects (ROS production) | Data not available | HNSCC Cells | [1] |
| Zileuton | 5-Lipoxygenase (5-LOX) | Inhibition | 0.3 µM | Rat Polymorphonuclear Leukocytes | [3] |
| 0.4 µM | Human Polymorphonuclear Leukocytes (LTB4 biosynthesis) | [3] | |||
| 0.9 µM | Human Whole Blood (LTB4 biosynthesis) | [3] | |||
| Nordihydroguaiaretic acid (NDGA) | 5-Lipoxygenase (5-LOX) | Inhibition | 0.097 µM | Human 5-LOX | [4] |
| 8 µM | 5-LOX | [5][6] | |||
| 8 ± 3 µM | TNF-alpha activated microglia | [7] |
Note: The absence of a reported IC50 value for NALA on 5-LOX highlights a key area for future research to quantitatively characterize its interaction with the enzyme.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to investigate the role of 5-LOX in NALA's mechanism.
5-Lipoxygenase Activity Assay (Leukotriene B4 Production)
This protocol is adapted from methods used to assess the production of LTB4, a downstream product of 5-LOX activity.
Objective: To quantify the effect of NALA on 5-LOX activity by measuring the production of Leukotriene B4 (LTB4).
Materials:
-
Cell line expressing 5-LOX (e.g., rat basophilic leukemia cells, human polymorphonuclear leukocytes).
-
NALA, Zileuton, NDGA.
-
Calcium ionophore A23187.
-
Arachidonic acid.
-
Phosphate Buffered Saline (PBS).
-
Methanol.
-
LTB4 ELISA kit or LC-MS/MS system for quantification.
Procedure:
-
Cell Culture and Harvest: Culture the chosen cell line to the desired confluency. Harvest the cells by centrifugation and wash with PBS.
-
Cell Resuspension: Resuspend the cell pellet in PBS at a concentration of 1 x 10^7 cells/mL.
-
Pre-incubation with Compounds: Pre-incubate the cell suspension with varying concentrations of NALA, Zileuton, or NDGA for 15 minutes at 37°C. A vehicle control (e.g., DMSO) should be included.
-
Stimulation of 5-LOX Activity: Add calcium ionophore A23187 (final concentration 5 µM) and arachidonic acid (final concentration 20 µM) to the cell suspension to stimulate 5-LOX activity.
-
Incubation: Incubate the reaction mixture for 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding two volumes of cold methanol.
-
Sample Preparation: Centrifuge the samples to pellet the cell debris. Collect the supernatant for LTB4 analysis.
-
LTB4 Quantification: Quantify the amount of LTB4 in the supernatant using a commercially available LTB4 ELISA kit according to the manufacturer's instructions or by a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of inhibition of LTB4 production for each compound at each concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.
Reactive Oxygen Species (ROS) Production Assay
This protocol is based on the use of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
Objective: To measure the intracellular production of ROS in response to NALA treatment.
Materials:
-
HNSCC cell line (or other relevant cancer cell line).
-
NALA.
-
5-LOX inhibitor (e.g., Zileuton).
-
2',7'-dichlorofluorescin diacetate (DCFDA).
-
Cell culture medium.
-
PBS.
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate or on glass coverslips and allow them to adhere overnight.
-
DCFDA Loading: Wash the cells with PBS and then incubate with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C in the dark.
-
Compound Treatment: Wash the cells again with PBS to remove excess DCFDA. Add fresh medium containing NALA at various concentrations. For the inhibitor group, pre-incubate the cells with a 5-LOX inhibitor for 1 hour before adding NALA.
-
Incubation: Incubate the cells for the desired time period (e.g., 1-4 hours) at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Quantify the fluorescence intensity for each treatment group and normalize it to the control group.
Western Blot for Phosphorylated Akt
This protocol is for assessing the phosphorylation status of Akt, a downstream signaling molecule affected by the NALA-5-LOX-ROS axis.
Objective: To determine the effect of NALA on the phosphorylation of Akt (at Ser473).
Materials:
-
HNSCC cell line.
-
NALA.
-
5-LOX inhibitor.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis: Treat the cells with NALA and/or a 5-LOX inhibitor as described previously. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
-
Densitometry Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated Akt to total Akt for each treatment group.
Conclusion
The available evidence strongly supports the involvement of the 5-lipoxygenase pathway in the mechanism of action of this compound, particularly in its ability to induce ROS-mediated apoptosis in cancer cells. While direct quantitative data on NALA's potency as a 5-LOX modulator is currently lacking, the partial reversal of its effects by a 5-LOX inhibitor confirms a functional link. For a comprehensive understanding and to fully evaluate its therapeutic potential, further research is warranted to quantify the direct interaction of NALA with the 5-LOX enzyme and its downstream signaling. The experimental protocols provided herein offer a framework for conducting such investigations.
References
- 1. 5-lipoxygenase mediates docosahexaenoyl ethanolamide and this compound-induced reactive oxygen species production and inhibition of proliferation of head and neck squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dormant 5-lipoxygenase in inflammatory macrophages is triggered by exogenous arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leukotriene B4 production in healthy subjects carrying variants of the arachidonate 5-lipoxygenase-activating protein gene associated with a risk of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leukotriene B4 production in human mononuclear phagocytes is modulated by interleukin-4-induced 15-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the substrate access portal of 5-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Arachidonoyl-L-Alanine and Synthetic Cannabinoid Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the endogenous N-acyl amino acid, N-Arachidonoyl-L-Alanine (NALA), and a selection of well-characterized synthetic cannabinoid receptor agonists. The focus of this comparison is on their respective interactions with the cannabinoid receptors CB1 and CB2, providing a quantitative and methodological framework for researchers in the field.
Executive Summary
This compound (NALA) is an endocannabinoid-like molecule that has been isolated from bovine brain.[1] In stark contrast to the potent, high-efficacy synthetic cannabinoid agonists that have been developed for research and, in some cases, have appeared in illicit markets, NALA exhibits markedly different pharmacological properties at the classical cannabinoid receptors. This guide will delineate these differences through a presentation of their binding affinities and functional activities, detailed experimental protocols for their characterization, and visualizations of their underlying signaling mechanisms.
Data Presentation: A Quantitative Comparison
The following tables summarize the binding affinities (Ki) and functional activities (EC50) of NALA and three representative synthetic cannabinoid agonists—JWH-018, CP 47,497, and AM-2201—at the human CB1 and CB2 receptors.
Table 1: Comparative Binding Affinities (Ki) at Cannabinoid Receptors
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| This compound (NALA) | >10,000[2] | No binding up to 30,000 nM[3] |
| JWH-018 | 9.0 | 2.94 |
| CP 47,497 | 9.53 | 19.0 |
| AM-2201 | 1.0 | 2.6 |
Data compiled from multiple sources. Ki values represent the concentration of the ligand that will bind to 50% of the receptors in the absence of a competing radioligand.
Table 2: Comparative Functional Activities (EC50) at Cannabinoid Receptors
| Compound | CB1 Receptor EC50 (nM) | CB2 Receptor EC50 (nM) |
| This compound (NALA) | Data not available; presumed very low efficacy | Data not available; presumed very low efficacy |
| JWH-018 | 7.9 | 6.8 |
| CP 47,497 | 19.0 | 29.0 |
| AM-2201 | 3.4 | 4.8 |
EC50 values represent the concentration of the agonist that provokes a response halfway between the baseline and maximum response.
The data clearly indicates that while the synthetic cannabinoids JWH-018, CP 47,497, and AM-2201 are potent agonists at both CB1 and CB2 receptors, NALA displays negligible affinity for these receptors.[2][3] This suggests that the physiological roles of NALA, if any, are likely not mediated through direct, high-affinity interactions with classical cannabinoid receptors, a key point of differentiation from synthetic agonists.
Experimental Protocols
To ensure reproducibility and standardization in the characterization of cannabinoid ligands, detailed experimental protocols for key assays are provided below.
Radioligand Displacement Assay for CB1 Receptor Binding Affinity (Ki)
This protocol describes a method to determine the binding affinity of a test compound (e.g., NALA or a synthetic agonist) by measuring its ability to displace a radiolabeled ligand from the CB1 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells) or from brain tissue.
-
[³H]CP-55,940 (radioligand).
-
Test compounds (NALA, synthetic cannabinoids).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Wash buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations for each test compound.
-
Reaction Mixture: To each well, add 50 µL of binding buffer, 50 µL of the test compound at various concentrations (or buffer for total binding, and a high concentration of an unlabeled ligand for non-specific binding), and 50 µL of [³H]CP-55,940 (at a concentration close to its Kd).
-
Initiate Binding: Add 50 µL of the CB1 receptor membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Induced cAMP Accumulation Assay for CB2 Receptor Functional Activity (EC50)
This protocol measures the ability of a test compound to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin (B1673556) in cells expressing the CB2 receptor, which is a Gαi-coupled receptor.
Materials:
-
Cells stably expressing the human CB2 receptor (e.g., CHO or AtT20 cells).
-
Test compounds (NALA, synthetic cannabinoids).
-
Forskolin.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well microplates.
Procedure:
-
Cell Plating: Seed the CB2-expressing cells into a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in stimulation buffer.
-
Assay: a. Remove the culture medium from the cells. b. Add the diluted test compounds to the wells. c. Add forskolin to all wells (except the basal control) at a concentration that stimulates a submaximal level of cAMP production (e.g., 1-10 µM).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the test compound. The data is typically fitted to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibition of forskolin-stimulated cAMP accumulation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Assessment of Biased Agonism among Distinct Synthetic Cannabinoid Receptor Agonist Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of N-Arachidonoyl-L-Alanine: A Procedural Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle N-Arachidonoyl-L-Alanine with the appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of:
-
Safety goggles to protect the eyes from potential splashes.
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
A laboratory coat to protect clothing and skin.
All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Disposal Protocol: A Step-by-Step Approach
Given the absence of specific hazard information, this compound should be treated as potentially hazardous chemical waste. The following protocol ensures a conservative and safe approach to its disposal.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound, including pure compound, contaminated solutions, and any contaminated labware (e.g., pipette tips, vials), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and any solvents used. For instance, strong acids should not be stored in metal containers.
-
Ensure the waste is segregated from incompatible materials to prevent dangerous reactions. As a general rule, keep acidic, basic, and organic wastes separate.[1]
2. Container Labeling:
-
Properly label the waste container with its contents. The label should include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date accumulation began.
-
The laboratory or research group responsible.
-
-
Do not use chemical formulas or abbreviations.[1]
3. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure and away from general laboratory traffic.
-
Ensure secondary containment is used to capture any potential leaks.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
Follow all institutional procedures for waste manifest and pickup requests.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, general guidelines for laboratory chemical waste provide some important thresholds.
| Parameter | Guideline | Source |
| Maximum Satellite Accumulation | 55 gallons of hazardous waste | [2] |
| Maximum Acutely Toxic Waste | 1 quart of liquid or 1 kilogram of solid | [2] |
| Container Rinsing | Triple rinse with a suitable solvent | [1][3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Essential Safety and Logistical Information for Handling N-Arachidonoyl-L-Alanine
Disclaimer: No specific Safety Data Sheet (SDS) for N-Arachidonoyl-L-Alanine was located. The following guidance is based on best practices for handling similar chemical compounds. Researchers, scientists, and drug development professionals should always consult the specific SDS provided by the supplier before handling any chemical. This document provides general safety and logistical information and is not a substitute for a compound-specific SDS.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE based on general guidelines for similar solid, crystalline compounds.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] | To protect eyes from potential splashes or dust particles. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] Inspect gloves before use and use proper glove removal technique. | To prevent direct contact with the skin. |
| Respiratory Protection | Under normal use conditions with adequate ventilation, no respiratory protection is typically required. If dust formation is likely, a NIOSH/MSHA approved particulate filter respirator is recommended.[1] | To avoid inhalation of dust particles. |
Operational and Disposal Plans
Handling and Storage: An Operational Plan
Proper handling and storage procedures are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Step-by-Step Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation exposure.
-
Avoid Dust Formation: As this compound is a solid, care should be taken to avoid the generation of dust during handling and weighing.[1]
-
Personal Hygiene: Avoid contact with skin, eyes, or clothing.[1] After handling, wash hands thoroughly. Do not eat, drink, or smoke in the laboratory.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.[1]
Storage Conditions:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Temperature: For long-term storage, it is recommended to store at -20°C.[3][4][5]
-
Incompatibilities: Keep away from strong oxidizing agents.
Disposal Plan: A Step-by-Step Guide
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Waste Assessment: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1][6]
-
Containment: Unused or waste material should be swept up and shoveled into suitable, labeled containers for disposal.[1][2] Avoid generating dust during this process.
-
Professional Disposal: Disposal should be carried out by a licensed professional waste disposal service to ensure compliance with all local, regional, and national regulations.[1][6]
-
Environmental Protection: Do not let the product enter drains or the environment.[1][7]
Emergency Procedures: Chemical Spill Workflow
The following diagram outlines a general workflow for responding to a chemical spill.
Caption: A logical workflow for responding to a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
